Glycyl-dl-serine

Catalog No.
S750447
CAS No.
687-38-7
M.F
C5H10N2O4
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-dl-serine

CAS Number

687-38-7

Product Name

Glycyl-dl-serine

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)

InChI Key

BCCRXDTUTZHDEU-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NC(=O)CN)O

Synonyms

glycylserine, GlySer

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O

The exact mass of the compound Glycyl-dl-serine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycyl-dl-serine melting point 207°C

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the key identified physical and chemical properties for Glycyl-DL-serine (CAS No. 687-38-7):

Property Value
CAS Registry Number 687-38-7 [1]
Molecular Formula C5H10N2O4 [1] [2] [3]
Molecular Weight 162.14 g/mol [1] [4]
Melting Point 207 °C [1] [3] [4]
Appearance White to Off-White solid [1] [4]
Solubility Slightly soluble in water and acidic aqueous solutions [1] [4]
pKa (at 25°C) 2.98 [1] [4]
Density 1.4394 (rough estimate) [1] [4]
Storage −20°C [1] [2]

Applications and Synthesis Protocols

This compound serves as a building block in chemical and biochemical research.

  • Primary Research Use: The compound is used in proton magnetic resonance studies of the interaction between amino acids, dipeptides, and sRNA [1].
  • Application in Tripeptide Synthesis: Search results indicate its use as a component in synthesizing various tripeptides, such as Glycyl-DL-seryl-L-proline and Glycyl-DL-seryl-glycine [5]. These syntheses employed standard peptide coupling methods:
    • Mixed-Anhydride Method [5]
    • Carbodiimide Method [5]

The experimental workflow for its use in peptide synthesis can be summarized as follows:

start Start Peptide Synthesis ma Mixed-Anhydride Method start->ma cd Carbodiimide Method start->cd tri1 Synthesize Tripeptides: • Glycyl-DL-seryl-L-proline • Glycyl-L-hydroxyprolyl-DL-serine • Glycyl-DL-seryl-glycine ma->tri1 tri2 Synthesize Tripeptides: • Glycyl-L-prolyl-DL-serine • Glycyl-L-hydroxyprolyl-L-glutamic acid • Glycyl-L-prolyl-L-glutamic acid cd->tri2 app Application in Research: • Interaction studies with sRNA • Biochemical probing tri1->app tri2->app

Safety and Handling Information

While a full toxicological profile is not available, the following safety and handling precautions are recommended:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and protective clothing to avoid skin and eye contact and inhalation of dust [2].
  • Engineering Controls: Use local exhaust ventilation to prevent the dispersion of dust [2].
  • Storage: Store in a tightly closed container in a cool, dark, and dry place at -20°C, away from oxidizing agents [1] [2].
  • Accidental Release Measures: Prevent dust from dispersing. Sweep up and collect spilled material into a sealed container for disposal according to local regulations [2].
  • Hazardous Decomposition: Upon combustion, it may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) [2].

Conclusion

This compound is a defined chemical entity with key physical parameters like a melting point of 207 °C. Its primary value lies in its role as a reagent in biochemical research and peptide synthesis. As with any laboratory chemical, appropriate safety practices should be followed during handling and storage.

References

Physical & Chemical Properties of Glycyl-DL-serine

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
CAS Number 687-38-7 [1] [2]
Molecular Formula C₅H₁₀N₂O₄ [1]
Molecular Weight 162.144 g/mol [1]
Density 1.4±0.1 g/cm³ [1]
Melting Point 7 °C (lit.) [1]
Boiling Point 513.0±50.0 °C at 760 mmHg [1]
Flash Point 264.1±30.1 °C [1]
Storage Condition −20°C [1]

Insights on Solubility from Related Research

While the solubility of Glycyl-DL-serine itself is not reported, the search results provide context on how the solubility of similar compounds is studied.

  • Focus on Amino Acids and Dipeptides: Research often investigates the solubility of fundamental amino acids like glycine [3] and dl-serine [4], as well as dipeptides like This compound [5] [6]. These studies are crucial for understanding processes in biochemistry and pharmaceutical development [3] [4] [6].
  • Common Measurement Technique: A frequently used method for determining amino acid solubility is 'analytical formol titrimetry' [4]. This technique involves titrating the amino group of the compound in the presence of formaldehyde, which allows for accurate quantification in aqueous solutions.
  • Thermodynamic Properties: Several studies have measured the partial molar volumes and other thermodynamic properties of this compound in aqueous solution [5] [6]. This data is essential for understanding the molecule's interactions with water and its solvation behavior, which are directly related to its solubility.

Proposed Experimental Workflow for Solubility Determination

Given the lack of direct data, here is a logical workflow you could follow to determine the water solubility of this compound experimentally, based on the methodologies identified.

cluster_0 Key Experimental Considerations Start Start: Determine Solubility of this compound Step1 1. Prepare Saturated Solution Start->Step1 Step2 2. Attain Equilibrium Step1->Step2 Step3 3. Analytical Measurement Step2->Step3 C1 Control temperature precisely (studies often use 288.15-308.15 K) Step2->C1 C2 Use a thermostatted water bath or shaker incubator Step2->C2 MethodA Gravimetric Analysis Step3->MethodA MethodB Formol Titrimetry Step3->MethodB C3 Filter samples to remove undissolved solid Step3->C3 Step4 4. Quantification End Obtain Solubility Value Step4->End MethodA->Step4 MethodB->Step4

Experimental workflow for determining this compound solubility, highlighting key methodological considerations.

References

Physicochemical Properties of Glycyl-DL-serine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data for Glycyl-DL-serine (CAS #687-38-7), which is relevant for formulation and analytical development.

Property Value
CAS Registry Number 687-38-7 [1] [2] [3]
Molecular Formula C₅H₁₀N₂O₄ [1] [2] [3]
Molecular Weight 162.14 g/mol [1] [2] [3]
pKa (at 25°C) 2.98 [1] [2] [3]
Melting Point 207 °C [2] [3]
Density (estimate) 1.4394 g/cm³ [2] [3]
Water Solubility Slightly soluble [2] [3]
Recommended Storage –20°C [1] [2] [3]

Experimental Context & Methodologies

The provided search results include details on experimental approaches used to determine the thermodynamic properties of this compound and related peptides.

  • Key Measured Properties: The primary thermodynamic properties studied for this compound in aqueous solution are its partial molar volume (V₂°) and partial molar heat capacity (Cp,₂°) at 25°C [4].
  • Research Objective: A key goal of these experiments was to estimate the contributions of individual amino acid side chains to the overall thermodynamic properties of glycyl dipeptides (Gly-X). For these dipeptides, both V₂° and Cp,₂° were found to be a linear function of the corresponding property for the amino acid X [4].
  • Broader Experimental Framework: Research on glycyl peptides, including this compound, involves determining the dissociation constant (pK₂) of the ammonium group (NH₃⁺) across a temperature range (e.g., 5–50°C) using electromotive force (emf) measurements of cells without liquid junction. These cells employ hydrogen electrodes and silver-silver bromide electrodes. The thermodynamic quantities ΔH°, ΔCp°, and ΔS° are then derived from the temperature coefficients of the dissociation constants [5].

The following diagram maps the logical workflow of a typical study investigating the thermodynamic properties of dipeptides like this compound.

Start Study: Thermodynamic Properties of Dipeptides Goal Research Goal: Estimate Side Chain Contributions (Gly-X) Start->Goal ExpSetup Experimental Setup Goal->ExpSetup Method1 Method A: Partial Molar Volume & Heat Capacity ExpSetup->Method1 Method2 Method B: pK₂ Determination via EMF Cells (H₂ & Ag/AgBr electrodes) ExpSetup->Method2 Analysis Data Analysis Method1->Analysis Method2->Analysis Result1 Result: Linear Relationship Dipeptide Property vs. Amino Acid X Analysis->Result1 Result2 Result: Thermodynamic Quantities (ΔH°, ΔCp°, ΔS°) Analysis->Result2

References

Chemical Identity and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

Glycyl-DL-serine is a dipeptide composed of glycine and serine, with the "DL" indicating the racemic (mixed) form of the serine component [1].

The table below summarizes its core chemical and physical properties from chemical databases and experimental studies.

Property Value / Description
CAS Number 687-38-7 [1] [2] [3]
Molecular Formula C₅H₁₀N₂O₄ [4] [1] [2]
Molecular Weight 162.14 g/mol [1] [2] [3]
Melting Point 201-207 °C [4] [1]
Density ~1.4 g/cm³ [4] [1]
Solubility Slightly soluble in water and acidic aqueous solutions [1] [2]
Acidity (pKa) 2.98 (at 25°C) [1]
Storage -20°C [4] [1]

Thermodynamic and Experimental Data

The quantitative data available primarily comes from thermodynamic studies, which are crucial for understanding the molecule's behavior in solution.

Table 1: Partial Molar Volumes and Heat Capacities [5]

Compound Temperature Partial Molar Volume (V₂⁰) Partial Molar Heat Capacity (Cp,₂⁰)
This compound (among other Gly-X dipeptides) 25°C Reported Reported

Table 2: Acid Dissociation Constant (pK₂) for NH₃⁺ Group [6]

Compound Temperature pK₂ Value
This compound 25°C 8.277

Biological Context and Research Applications

Fully understanding the role of this compound requires placing it in a broader biological context.

  • Metabolic Pathway Background: While not directly studied for this dipeptide, the serine-glycine one-carbon metabolism pathway is a crucial area in cancer research [7]. This pathway provides essential precursors for the synthesis of proteins, nucleic acids, and lipids, supporting rapid cancer cell proliferation [7]. The interplay between serine and glycine is fundamental to this process.
  • Key Experimental Uses: this compound has been employed as a model compound in several specific research contexts:
    • Coordination Chemistry: Used in proton magnetic resonance studies to investigate interactions with amino acids and sRNA [1], and to study the selectivity in mixed-ligand formation with copper (II) ions [3].
    • Buffer Solutions: Its pKa value makes it potentially suitable as a buffer in the physiologically relevant pH range of 7 to 9 [6].

The following diagram outlines the logical flow of how this compound is utilized in foundational research, leading to potential areas of biological relevance.

G This compound This compound Model Dipeptide Model Dipeptide This compound->Model Dipeptide Thermodynamic Studies Thermodynamic Studies Model Dipeptide->Thermodynamic Studies Coordination Chemistry Coordination Chemistry Model Dipeptide->Coordination Chemistry Protein & Solvent Behavior Protein & Solvent Behavior Thermodynamic Studies->Protein & Solvent Behavior Provides data for Metal Interaction Mechanisms Metal Interaction Mechanisms Coordination Chemistry->Metal Interaction Mechanisms Reveals Serine/Glycine Metabolism Serine/Glycine Metabolism Protein & Solvent Behavior->Serine/Glycine Metabolism Context for Metal Interaction Mechanisms->Serine/Glycine Metabolism Context for

Suggested Research Directions

Based on the available information, here are some potential directions for future research with this compound:

  • Metabolic Probe: Investigate its uptake and hydrolysis in cancer cell lines with upregulated serine-glycine metabolism [7].
  • Enzyme Specificity: Use it as a substrate to study the specificity of peptidases, similar to research done with leucine dipeptides [8].
  • Advanced Material Synthesis: Explore its use in synthesizing novel metal-organic complexes for catalytic or biomedical applications [3].

References

Chemical Properties & Stability Data of Glycyl-DL-Serine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified physical and chemical properties relevant to its stability and handling [1] [2] [3].

Property Value / Description Relevance to Stability & Handling
CAS Number 687-38-7 [1] [2] Unique compound identifier.
Molecular Formula C5H10N2O4 [1] [2] -
Molecular Weight 162.14 g/mol [1] [2] -
Melting Point 207 °C [1] [3] Indicator of thermal stability.
Density ~1.4 g/cm³ [2] [3] -
Hygroscopicity Stated as "Hygroscopic" [1] Critical for handling; indicates a tendency to absorb moisture from the air, which can influence weight, purity, and chemical stability.
Solubility Slightly soluble in water and aqueous acid [1]. Informs solvent choice for experiments.
Storage Temp. -20°C [1] [2] Low-temperature storage is recommended to maintain stability, consistent with handling hygroscopic and sensitive compounds.
Form Solid; White to Off-White crystal powder [1] [2]. -

Experimental Handling & Safety Protocols

The following handling guidelines are recommended based on the sourced material safety data [2].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and protective clothing to avoid skin and eye contact. The use of a dust respirator is also recommended [2].
  • Engineering Controls: Handle in a well-ventilated place and use local exhaust to prevent the dispersion of dust [2].
  • Storage: Keep the container tightly closed in a cool, dark place at -20°C. Store away from incompatible materials such as oxidizing agents [1] [2].
  • Spill Management: Sweep up spillage and collect it into an airtight container to avoid dispersal. Promptly dispose of adhered or collected material in accordance with local regulations [2].

Research Gaps and Future Directions

The search results highlight a lack of publicly available, in-depth technical data on Glycyl-DL-serine. To build a comprehensive whitepaper, the following areas require further investigation through specialized scientific literature and direct experimental work:

  • Quantitative Hygroscopicity Data: Specific measurements like dynamic vapor sorption (DVS) profiles to determine critical relative humidity levels and the kinetics of moisture uptake.
  • Forced Degradation Studies: Data from studies exposing the compound to stress conditions (e.g., heat, light, acid/base, oxidation) to identify degradation pathways and products.
  • Long-Term Stability Data: Results from real-time and accelerated stability studies under various temperature and humidity conditions to establish a validated shelf life.
  • Analytical Methodologies: Detailed, validated HPLC or other chromatographic methods for quantifying the compound and its impurities or degradation products.

Visualizing Stability Management

The following diagram outlines the core logical relationship between the key stability factors identified and the recommended handling protocols, which can serve as a foundational workflow for laboratory practice.

StabilityWorkflow cluster_factors Key Stability Factors cluster_actions Recommended Protocols Hygroscopic Hygroscopic Nature Airtight Airtight Container Hygroscopic->Airtight StorageTemp Storage Temperature LowTemp Storage at -20°C StorageTemp->LowTemp Oxidizing Incompatible Materials (Oxidizing Agents) Ventilation Handling in Well-Ventilated Place Oxidizing->Ventilation Goal Maintain Compound Stability & Purity Airtight->Goal LowTemp->Goal Ventilation->Goal PPE Use of Personal Protective Equipment PPE->Goal

Diagram 1. Logical workflow connecting stability factors to handling protocols.

References

Chemical Profile and Identification

Author: Smolecule Technical Support Team. Date: February 2026

Glycyl-DL-serine is a dipeptide with the molecular formula C5H10N2O4 and a molecular weight of 162.14 g/mol [1] [2]. Its CAS Registry Number is 687-38-7 [1] [3] [2].

The "DL" designation indicates that the serine component is a racemic mixture, meaning it contains both D-serine and L-serine enantiomers in equal parts [4] [1]. The compound is typically a white to off-white crystalline powder [1] [5].

Physicochemical Properties

The table below summarizes the key physical and chemical properties of this compound:

Property Value / Description Reference
Melting Point 207 °C [1] [6]
Boiling Point 513.0 ± 50.0 °C (at 760 mmHg) [5] [6]
Density 1.4394 (rough estimate) [1]
Acidity (pKa) 2.98 (at 25°C) [1] [2]
Solubility Slightly soluble in water and acidic aqueous solutions [1] [7] [6]
Storage -20°C; keep container tightly closed [1] [5] [2]

Research Applications and Experimental Context

This compound is primarily used in fundamental scientific research.

Coordination Chemistry Studies

This dipeptide is a versatile ligand for studying the mixed-ligand complex formation with metal ions like copper(II) [7]. The presence of multiple donor atoms (carboxylate oxygen, amino nitrogen, and hydroxyl oxygen) allows it to form stable complexes. Research explores how it interacts with copper(II) in the presence of other amino acids, which is fundamental for understanding metal ion speciation in biological systems [7].

Investigation of Thermodynamic Properties

This compound serves as a model compound in biophysical chemistry to understand the properties of peptides in solution. Studies have measured its partial molar volumes at different temperatures (e.g., 308.15 and 318.15 K) [7]. This data is crucial for testing and refining theoretical models of solute-solvent interactions.

Biochemical and Cosmetic Applications of Related Compounds

While this compound itself is used in basic research, its derivatives have practical applications. Patents cover the use of certain N-acyl glycyl-serine amides as surfactants and hydrating agents in cosmetic and pharmaceutical compositions [8]. For example, N-oleoyl glycyl-(D,L)serine is noted for its skin-hydrating properties and ability to form vesicular structures for delivering active ingredients [8].

Experimental Protocols and Handling

Experimental Workflow for Coordination Studies

The following diagram outlines a general experimental workflow for studying copper(II) complexes with this compound and other amino acids, based on published research [7]:

G Start Prepare Reaction System A Dissolve Cu²⁺ Salt (e.g., CuCl₂) Start->A B Dissolve this compound (Primary Ligand) Start->B C Dissolve Secondary Amino Acid (e.g., L-Tryptophan) Start->C D Mix Components in Buffer at Set pH A->D B->D C->D E Equilibrate System (Controlled Temperature) D->E F Analyze Complex Formation (pH Potentiometry) E->F G Calculate Stability Constants (and Selectivity) F->G End Interpret Binding Preferences (Mixed-ligand vs. Binary) G->End

Safety and Handling (MSDS)

Based on the available safety data, this compound is not classified as a hazardous substance [5]. No specific hazard statements or pictograms are associated with it [5]. However, standard laboratory precautions should be followed:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and, if dust is generated, a dust respirator [5].
  • Handling: Avoid contact with skin and eyes. Avoid dispersing dust. Handle in a well-ventilated place [5].
  • In Case of Exposure:
    • Inhalation: Remove to fresh air [5].
    • Skin Contact: Remove contaminated clothing and rinse skin with water [5].
    • Eye Contact: Rinse cautiously with water for several minutes [5].
  • Storage: Store at -20°C in a tightly closed container [1] [5]. Keep away from oxidizing agents [5].

Scientific Context and Broader Relevance

Relationship to Neuroactive Serine Derivatives

Research into DL-serine highlights the biological importance of the serine moiety. L-serine, one component of the DL mixture, is an endogenous amino acid with significant neuroprotective potential [9]. It acts as a precursor for neurotransmitters and is essential for neuronal development and function [9]. D-serine, derived from L-serine, is a co-agonist of NMDA receptors, crucial for synaptic plasticity and memory [9]. Studying this compound and related peptides can provide indirect insights into the metabolism and function of these neuroactive amino acids.

Molecular Structure and Relationships

The diagram below illustrates the relationship between this compound and its constituent parts, showing how it can be derived and related to other compounds:

G Glycine Glycine (Primary component) Glycyl_DL_Serine This compound (Dipeptide, CAS 687-38-7) Glycine->Glycyl_DL_Serine Peptide Bond DL_Serine DL-Serine (Racemic component) DL_Serine->Glycyl_DL_Serine Peptide Bond Acyl_Derivatives N-acyl Glycyl-Serine Amides (e.g., Surfactants, Hydrating Agents) Glycyl_DL_Serine->Acyl_Derivatives Chemical Derivatization

Conclusion

This compound is a well-characterized dipeptide valuable for fundamental research. Its primary utility lies in coordination chemistry for studying mixed-metal complexes and in biophysical studies to understand peptide behavior in solution. While it is a research chemical, its derivatives show potential in applied fields like cosmetics. Its relationship to the neuroactive L- and D-serine amino acids also makes it a compound of interest in a broader biochemical context.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Glycyl-DL-Serine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycyl-DL-Serine

This compound represents a fundamental dipeptide compound widely utilized in peptide chemistry research and biochemical studies. This specific dipeptide consists of glycine linked to DL-serine, creating a versatile molecule for investigating peptide behavior and properties. The DL-notation indicates the racemic mixture of both D- and L-serine enantiomers, making this compound particularly valuable for studying stereochemical effects in peptide systems. This compound serves as an important model system for understanding the structural and thermodynamic properties of more complex peptides and proteins, with applications spanning from basic chemical research to drug development methodologies. [1] [2] [3]

The compound has been identified as a natural constituent in various biological systems, having been detected in multiple food sources including anatidaes (Anatidae), chickens (Gallus gallus), domestic pigs (Sus scrofa domestica), and cow's milk. This widespread occurrence suggests potential biological relevance and indicates that this compound may serve as a biomarker for consumption of these food products. From a chemical perspective, this compound belongs to the class of organic compounds known as dipeptides, characterized by two alpha-amino acids joined by a peptide bond. [2]

Physicochemical Properties

Structural Characteristics

This compound possesses distinct molecular properties that determine its behavior in experimental systems. The compound has a molecular formula of C5H10N2O4 with an average molecular mass of 162.145 g/mol (monoisotopic mass: 162.064057 g/mol). Structural analysis reveals that this compound contains multiple functional groups including amino, carboxyl, and hydroxyl groups, contributing to its moderate water solubility and amphoteric nature. The presence of both amino and carboxyl groups enables the molecule to exist as a zwitterion at physiological pH, while the hydroxyl group on the serine moiety provides additional sites for hydrogen bonding and chemical modification. [2] [3]

The structural flexibility of this compound, evidenced by its four rotatable bonds, allows for various conformational states in solution. This molecular adaptability contributes to its interactions with solvent molecules and other biological compounds. The polar surface area of 116.14 Ų indicates significant hydrophilic character, which correlates with its observed solubility in aqueous systems. These structural attributes make this compound a valuable compound for studying fundamental peptide-water interactions and solvation phenomena. [2]

Experimental Physicochemical Parameters

Table 1: Experimental Physicochemical Properties of this compound

Property Value/Condition Experimental Conditions Reference
Melting Point 207°C - [4]
Boiling Point 288.82°C (rough estimate) - [4]
Density 1.4394 (rough estimate) - [4]
Refractive Index 1.4432 (estimate) - [4]
Water Solubility Soluble, slightly 15.5 g/L (predicted) [2] [4]
Acid Dissociation Constant (pKa) 2.98 At 25°C [4]
Storage Conditions -20°C - [4]
Physical Form Solid White to off-white [4]

The thermodynamic behavior of this compound in aqueous solution has been extensively characterized through partial molar volume and heat capacity measurements. These parameters provide crucial insights into the peptide-solvent interactions and hydration properties. At 25°C, the partial molar volume (V₂°) and partial molar heat capacity (Cp,₂°) have been determined experimentally, allowing researchers to extrapolate side chain contributions to these thermodynamic properties. For dipeptides of sequence Gly-X, both V₂° and Cp,₂° demonstrate a linear relationship with the respective thermodynamic properties of amino acid X, enabling prediction of properties for similar dipeptide systems. [5]

The solubility characteristics of this compound include moderate water solubility with slightly better dissolution in acidic aqueous solutions. This pH-dependent solubility profile reflects the compound's ionizable groups with a predicted strongest acidic pKa of 3.24 and strongest basic pKa of 9.33, resulting in an isoelectric point in the mildly acidic range. The experimental logP value of -3.3 indicates high hydrophilicity and limited membrane permeability, consistent with its structural features including multiple hydrogen bond donors and acceptors. [2] [4]

Synthetic Protocols

Mixed-Anhydride Method

The mixed-anhydride method represents one of the established approaches for synthesizing this compound and related dipeptides. This technique involves the activation of the carboxyl group through formation of a reactive intermediate that facilitates peptide bond formation under mild conditions.

Protocol Steps:

  • Carboxyl Group Activation: Begin by dissolving the N-protected glycine derivative (1.0 equivalent) in an anhydrous organic solvent such as tetrahydrofuran or dimethylformamide at 0-5°C under inert atmosphere. Add a tertiary amine base (e.g., N-methylmorpholine, 1.1 equivalents) followed by an alkyl chloroformate (e.g., isobutyl chloroformate, 1.0 equivalent) dropwise with stirring. Maintain the temperature below 5°C throughout the addition to minimize side reactions.

  • Anhydride Formation: Continue stirring for 15-30 minutes after complete addition of the chloroformate. The formation of the mixed anhydride intermediate is typically indicated by a slightly cloudy appearance or the formation of a precipitate.

  • Coupling Reaction: Add a pre-cooled solution of DL-serine derivative (1.0 equivalent) in the same solvent system to the reaction mixture. Include equimolar tertiary amine base to ensure neutralization of the amino acid carboxyl group. Allow the reaction to proceed with gradual warming to room temperature over 2-4 hours.

  • Reaction Monitoring: Monitor reaction completion by thin-layer chromatography (TLC) or LC-MS analysis. Typical reaction times range from 4-12 hours depending on the specific protecting groups employed.

  • Workup Procedure: Quench the reaction by adding a mild aqueous acid solution (e.g., 1M citric acid) and extract the product with ethyl acetate. Wash the organic layer sequentially with acid, base, and brine to remove unreacted starting materials and byproducts.

  • Deprotection: Remove protecting groups under appropriate conditions (e.g., acidolysis for Boc groups, catalytic hydrogenation for Cbz groups) to yield the final this compound dipeptide.

  • Purification: Purify the crude product by recrystallization from water-ethanol mixtures or by preparative HPLC for higher purity requirements. [1]

Carbodiimide Method

The carbodiimide-mediated coupling provides an alternative synthetic route to this compound, offering complementary advantages for certain applications. This method utilizes coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to activate the carboxyl group for peptide bond formation.

Protocol Steps:

  • Reaction Setup: Dissolve the glycine derivative (1.0 equivalent) and DL-serine derivative (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane, DMF, or mixture thereof. Maintain the temperature at 0-5°C throughout the initial setup.

  • Coupling Agent Addition: Add the carbodiimide reagent (1.0-1.2 equivalents) portionwise to the reaction mixture with efficient stirring. Consider adding hydroxybenzotriazole (HOBt, 1.0 equivalent) or similar additives to minimize racemization and suppress side reactions.

  • Coupling Reaction: Allow the reaction to proceed with gradual warming to room temperature. Monitor by TLC or LC-MS until completion, typically requiring 6-24 hours depending on the specific substrates and conditions.

  • Byproduct Removal: Filter the reaction mixture to remove the urea precipitate (e.g., dicyclohexylurea) formed from the carbodiimide reagent. Concentrate the filtrate under reduced pressure.

  • Product Isolation: Dissolve the residue in ethyl acetate and wash sequentially with aqueous acid, base, and brine solutions to remove unreacted starting materials and reagents.

  • Deprotection: Remove protecting groups using appropriate conditions to yield the free dipeptide.

  • Purification and Characterization: Purify the product by recrystallization or chromatography and characterize by spectroscopic methods and melting point determination. [1]

Table 2: Comparison of Synthetic Methods for this compound

Parameter Mixed-Anhydride Method Carbodiimide Method
Activating Reagent Alkyl chloroformates Dicyclohexylcarbodiimide (DCC) or derivatives
Typical Solvents THF, DMF, ethyl acetate DCM, DMF, THF
Reaction Temperature -5°C to 25°C 0°C to 25°C
Reaction Time 4-12 hours 6-24 hours
Key Byproducts Alkyl alcohols, CO₂ Dialkylureas
Racemization Risk Moderate Moderate to high (without additives)
Scale-up Potential Good Excellent
Purification Challenges Soluble byproducts Insoluble urea precipitation

Characterization and Analytical Data

Thermodynamic Parameters

The thermodynamic properties of this compound in aqueous solution provide valuable information about peptide-solvent interactions and hydration effects. Experimental determinations of partial molar volumes (V₂°) and partial molar heat capacities (Cp,₂°) at 25°C reveal the hydration characteristics and structure-making or breaking tendencies of the dipeptide in water. These parameters follow established linear relationships when compared with corresponding amino acid properties, enabling reasonable prediction of thermodynamic behavior for related peptide systems. [5]

Table 3: Experimental Thermodynamic and Spectral Data for this compound

Parameter Type Specific Value Experimental Conditions Reference
Partial Molar Volume Reported 25°C in aqueous solution [5]
Partial Molar Heat Capacity Reported 25°C in aqueous solution [5]
Predicted Water Solubility 15.5 g/L ALOGPS prediction [2]
Predicted logP -3.3 ALOGPS prediction [2]
MS/MS Fragmentation Major ions predicted Positive and negative ion modes [2]
Crystallographic Data Unit-cell dimensions reported X-ray diffraction study [6]

The solution behavior of this compound has been systematically investigated across a temperature range from 288.15K to 328.15K, providing insights into the temperature dependence of its thermodynamic properties. These comprehensive studies enable researchers to understand the enthalpic and entropic contributions to peptide stability in aqueous environments, with applications in predicting protein folding behavior and designing peptide-based therapeutics with optimal solubility characteristics. [5]

Spectral Properties and Identification

This compound exhibits characteristic spectral features that facilitate its identification and quantification in complex mixtures. Mass spectrometric analysis shows predictable fragmentation patterns in both positive and negative ion modes, with predicted LC-MS/MS spectra available across multiple collision energies. The fragmentation profile typically includes ions corresponding to the intact molecular ion, water loss fragments, and characteristic cleavage products that confirm the peptide sequence. [2]

The compound's structural assignment is further supported by its nuclear magnetic resonance (NMR) characteristics, with predicted chemical shifts consistent with its molecular structure. While experimental NMR data were not provided in the search results, the predicted properties including hydrogen bond donor count (4), hydrogen bond acceptor count (6), and rotatable bond count (4) align with expected values for dipeptides of this class. The isoelectric point can be estimated from the predicted pKa values of 3.24 (strongest acidic) and 9.33 (strongest basic), yielding a theoretical pI in the mildly acidic range. [2]

Crystallographic studies have determined the unit-cell dimensions and space group of this compound, providing solid-state structural information that complements solution-phase data. These structural insights facilitate understanding of the dipeptide's conformation preferences and intermolecular interaction patterns in different physical states. [6]

Applications and Research Uses

Metal Complexation Studies

This compound serves as a valuable ligand scaffold for investigating metal-peptide interactions due to its multiple coordination sites including the N-terminal amino group, carboxylate group, and serine hydroxyl group. Research has demonstrated its ability to form mixed-ligand complexes with copper(II) ions in conjunction with other amino acids, highlighting its potential role in understanding biological metal binding and transport phenomena. These coordination studies provide insights into the fundamental principles of metal ion speciation in biological systems and offer potential applications in designing metal-chelating therapeutics or diagnostic agents. [4]

The thermodynamic stability of metal complexes with this compound can be quantitatively assessed through determination of formation constants and characterization of coordination geometry. These investigations reveal how even simple dipeptides can mimic aspects of more complex metalloprotein binding sites, providing tractable model systems for studying biological inorganic chemistry principles. The presence of the serine hydroxyl group introduces additional coordination versatility compared to simpler dipeptides like glycylglycine, enabling formation of more complex metal coordination environments. [4]

Biochemical and Pharmaceutical Applications

The physicochemical properties of this compound make it suitable for various applications in biochemical research and pharmaceutical development. As a component of more complex peptide systems, it contributes to understanding structure-property relationships that influence peptide stability, solubility, and biological activity. Its detected presence in multiple food sources and biological systems suggests potential biological roles that warrant further investigation, possibly as a biomarker or metabolic intermediate. [2]

In pharmaceutical contexts, this compound and related dipeptides serve as model compounds for studying peptide stability under various temperature and pH conditions. Research has demonstrated that peptides may survive hydrothermal alteration of organic matter depending on hydrolysis rates, providing insights relevant to peptide-based drug formulation and storage conditions. Understanding the degradation pathways and stabilization strategies for simple dipeptides informs development of more complex peptide therapeutics with optimized shelf life and administration profiles. [5]

Practical Handling and Storage

Storage and Stability Considerations

Proper storage conditions are essential for maintaining this compound integrity and preventing decomposition over time. The recommended storage temperature of -20°C helps preserve the compound's chemical stability by minimizing thermal degradation processes. For long-term storage, lyophilized material in sealed containers under inert atmosphere provides optimal stability, particularly for sensitive applications requiring high purity. The compound should be protected from moisture through storage in desiccated environments to prevent hydrolysis of the peptide bond or other moisture-mediated degradation pathways. [4]

The solid form of this compound typically appears as a white to off-white powder, with color changes potentially indicating decomposition or impurity formation. When preparing solutions for experimental use, slightly acidic aqueous conditions generally enhance dissolution while maintaining compound stability. The reported melting point of 207°C provides a reference for identity confirmation and purity assessment, with significant deviations suggesting potential impurities or decomposition. [4]

Experimental Considerations

When working with this compound in laboratory settings, several practical factors should be considered to ensure reproducible results. The compound's slight solubility in aqueous systems may necessitate gentle heating or sonication to achieve complete dissolution for experimental preparations. The pH sensitivity of the peptide bond requires careful control of solution conditions, particularly in prolonged experiments or elevated temperature applications. [2] [4]

For quantitative applications, researchers should verify compound identity and purity through appropriate analytical methods including melting point determination, chromatographic analysis, or spectroscopic characterization. The predicted analytical data provided in spectral databases serve as useful reference points for method development and compound verification. Special attention should be given to potential racemization during experimental procedures, particularly when employing the compound in stereosensitive applications. [2] [4]

Conclusion

This compound represents a versatile dipeptide with well-established synthetic methodologies and thoroughly characterized physicochemical properties. The compound serves as a valuable model system for investigating peptide behavior in solution, metal coordination chemistry, and thermodynamic properties of biologically relevant molecules. The detailed synthetic protocols provided enable reproducible preparation of the dipeptide using either mixed-anhydride or carbodiimide methods, each offering distinct advantages for specific applications. The comprehensive characterization data support identity confirmation and purity assessment across various experimental contexts. As research continues to explore the biological roles and applications of simple peptide systems, this compound remains a fundamental compound for understanding the principles governing peptide structure, stability, and function.

Workflow Diagram

GlycylDLSerineSynthesis Start Start Peptide Synthesis MethodSelection Method Selection Start->MethodSelection MAMethod Mixed-Anhydride Method MethodSelection->MAMethod Mixed-Anhydride CDIMethod Carbodiimide Method MethodSelection->CDIMethod Carbodiimide MAStep1 Carboxyl Group Activation (0-5°C, anhydrous solvent) MAMethod->MAStep1 CDIStep1 Reagent Mixing (Glycine + DL-Serine derivatives) CDIMethod->CDIStep1 MAStep2 Mixed Anhydride Formation (15-30 min stirring) MAStep1->MAStep2 MAStep3 Coupling with DL-Serine (Gradual warming to RT) MAStep2->MAStep3 Workup Workup Procedure (Quenching, Extraction) MAStep3->Workup CDIStep2 Add Carbodiimide Reagent (0-5°C, with HOBt additive) CDIStep1->CDIStep2 CDIStep3 Coupling Reaction (6-24 hours, RT) CDIStep2->CDIStep3 CDIStep3->Workup Deprotection Deprotection (Acidolysis/Hydrogenation) Workup->Deprotection Purification Purification (Recrystallization/Chromatography) Deprotection->Purification Characterization Characterization (MP, HPLC, MS, NMR) Purification->Characterization End Pure this compound Characterization->End

Synthetic Pathway for this compound Preparation: This workflow illustrates the two primary synthetic approaches (mixed-anhydride and carbodiimide methods) for producing this compound, highlighting key reaction steps, conditions, and purification processes leading to the final characterized product.

References

Comprehensive Application Notes and Protocols for H-Gly-DL-Ser-OH: Chemical Properties, Experimental Methods, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to H-Gly-DL-Ser-OH

H-Gly-DL-Ser-OH (Glycyl-DL-serine) is a dipeptide compound consisting of glycine and serine amino acids in the racemic (DL) form, making it valuable for various research applications in pharmaceutical chemistry and biochemistry. This compound, registered under CAS number 687-38-7, serves as an important building block in peptide synthesis and biochemical research. With the molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.144 g/mol, this dipeptide presents researchers with a versatile tool for studying enzymatic reactions, metabolic pathways, and protein structures [1]. The DL designation indicates that this compound contains both D and L enantiomers of serine, making it particularly useful for studies investigating stereochemical effects on biological activity or for creating peptide libraries with diverse structural properties.

The applications of H-Gly-DL-Ser-OH in scientific research span multiple disciplines, ranging from its use as a fundamental biochemical reagent in enzymatic studies to serving as a structural component in more complex peptide architectures [2]. Its well-characterized physical and chemical properties, combined with its commercial availability, make it an accessible and reliable research tool. These application notes provide comprehensive protocols and data to assist researchers in effectively utilizing H-Gly-DL-Ser-OH in various experimental contexts, with emphasis on practical handling considerations, analytical methods, and potential research applications relevant to drug development professionals.

Chemical and Physical Properties

Structural Characteristics and Physicochemical Parameters

H-Gly-DL-Ser-OH possesses distinct structural features that influence its behavior in experimental systems. The compound exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 513.0±50.0°C at standard atmospheric pressure (760 mmHg). The melting point has been reported at approximately 7°C (lit.), indicating its physical state transitions at relatively low temperatures, which has implications for storage and handling conditions [1]. The flash point of 264.1±30.1°C classifies this compound as having moderate thermal stability, though appropriate precautions should still be observed when working at elevated temperatures [1] [3].

The compound's molecular structure contributes to its polar surface area (PSA) of 112.65 Ų, which significantly influences its solubility characteristics and interaction potential with biological membranes. With a logP value of -2.33, H-Gly-DL-Ser-OH demonstrates strongly hydrophilic properties, predicting favorable aqueous solubility but limited membrane permeability [1]. These physicochemical parameters provide valuable insights for experimental design, particularly in dissolution protocols, formulation development, and interpretation of biological activity data. The index of refraction has been measured at 1.538, which may be relevant for certain spectroscopic applications or quality control assessments [1].

Spectral Properties and Analytical Characteristics

Table 1: Physicochemical Properties of H-Gly-DL-Ser-OH

Property Value Conditions/Notes
CAS Number 687-38-7 -
Molecular Formula C₅H₁₀N₂O₄ -
Molecular Weight 162.144 g/mol -
Density 1.4±0.1 g/cm³ At room temperature
Boiling Point 513.0±50.0°C At 760 mmHg
Melting Point 7°C (lit.) -
Flash Point 264.1±30.1°C -
LogP -2.33 Measure of lipophilicity
Polar Surface Area 112.65 Ų -
Vapour Pressure 0.0±3.0 mmHg At 25°C
Index of Refraction 1.538 -

H-Gly-DL-Ser-OH can be characterized using various analytical techniques, though specific spectral data were not fully detailed in the available sources. The exact mass has been determined as 162.064056, which can be utilized for mass spectrometric identification and purity assessment [1]. The compound's vapor pressure of 0.0±3.0 mmHg at 25°C indicates low volatility at standard laboratory conditions, suggesting that evaporation losses during handling should be minimal [1]. This low volatility also reduces inhalation exposure risks under normal use conditions.

The compound is typically supplied as a white to almost white crystalline powder, presenting with physical characteristics common to many peptide derivatives [1]. Its hygroscopic nature necessitates proper storage in desiccated conditions to maintain stability and prevent hydration, which could alter weighing accuracy and potentially affect experimental results. The combination of these physical and chemical properties informs appropriate storage, handling, and analytical approaches for researchers incorporating H-Gly-DL-Ser-OH into their experimental workflows.

Safety and Handling Protocols

Hazard Identification and Personal Protective Equipment

H-Gly-DL-Ser-OH is not classified under standard GHS hazard categories, according to available safety data, with no specific pictograms or signal words assigned [1]. However, as with all laboratory chemicals, prudent safety practices must be followed to minimize potential risks. The safety data sheet indicates that no specific health hazards have been classified, but the statement "Get medical advice/attention if you feel unwell" suggests that individual sensitivity reactions are possible [1]. The compound may decompose upon combustion or exposure to high temperatures, generating poisonous fumes including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) [1].

Recommended personal protective equipment for handling H-Gly-DL-Ser-OH includes:

  • Respiratory protection: Dust respirator, particularly when handling powdered material or when dust or aerosols may be generated [1]
  • Hand protection: Appropriate protective gloves to prevent dermal contact [1]
  • Eye protection: Safety glasses, with a face-shield required for operations that might generate splashes or aerosols [1]
  • Skin and body protection: Protective clothing and, if the situation requires, protective boots [1]
Storage, Stability, and Emergency Procedures

Table 2: Safety and Handling Information for H-Gly-DL-Ser-OH

Aspect Recommendation Notes
Storage Conditions -20°C, desiccated Hygroscopic; protect from moisture
Stability Stable under proper conditions Incompatible with oxidizing agents
Engineering Controls Local exhaust ventilation Prevent dispersion of dust
Skin Contact Remove contaminated clothing, rinse with water Seek medical attention if irritation occurs
Eye Contact Rinse cautiously with water for several minutes Remove contact lenses if present
Inhalation Move to fresh air Seek medical attention if symptoms appear
Ingestion Rinse mouth, seek medical attention Do not induce vomiting unless directed
Spill Management Sweep dust into airtight container Prevent dispersal, use personal protective equipment

H-Gly-DL-Ser-OH should be stored at -20°C in a tightly closed container, protected from light and moisture due to its hygroscopic nature [1] [4]. The compound is stable under proper storage conditions, but it is incompatible with oxidizing agents, which should be considered when planning experimental workflows or storage arrangements [1]. For long-term stability, the material should be kept in a cool, dark place with appropriate segregation from incompatible materials [1].

In case of accidental release or spillage, personal protective equipment should be used, and personnel should be kept away from and upwind of the spill area. The recommended method for containment and cleaning involves sweeping the dust to collect it into an airtight container, taking care not to disperse it [1]. Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national regulations. For firefighting involving this compound, dry chemical, foam, water spray, or carbon dioxide are recommended as suitable extinguishing media [1].

Experimental Protocols and Methodologies

Solubility Testing and Solution Preparation

Solubility assessment is a critical first step in designing experiments with H-Gly-DL-Ser-OH. While specific solubility data in various solvents were not explicitly provided in the search results, the general recommendation for similar peptide compounds is to begin with aqueous systems and then progress to organic solvents if needed. Based on the compound's hydrophilic nature (logP = -2.33), it should demonstrate favorable solubility in water [1]. For preparation of stock solutions, the following protocol is recommended:

  • Weighing: Accurately weigh the required amount of H-Gly-DL-Ser-OH using an analytical balance.
  • Solvent selection: Begin with purified water or appropriate aqueous buffers (e.g., phosphate-buffered saline) as the primary solvent.
  • Dissolution: Add the solvent to the compound and mix thoroughly using a vortex mixer.
  • Solubility enhancement: If complete dissolution is not achieved, consider mild warming (37°C) with shaking in an ultrasonic water bath [5].
  • Storage: Aliquot stock solutions and store at -20°C for stability; avoid repeated freeze-thaw cycles.

For research requiring specific concentrations, stock solutions are typically prepared at higher concentrations (e.g., 10-100 mM) and subsequently diluted to working concentrations for experiments. It's recommended to prepare and use solutions on the same day when possible, though stock solutions can generally be stored for several months at -20°C if properly sealed [5]. Before use after storage, allow the vial to reach room temperature for at least an hour before opening to prevent condensation and potential water absorption.

Stability Studies and Storage Conditions

The chemical stability of H-Gly-DL-Ser-OH under various conditions should be established for each experimental system. The compound is documented as stable under proper conditions, but like most peptides, it may be susceptible to degradation under extreme pH, temperature fluctuations, or enzymatic activity [1]. To evaluate stability under specific experimental conditions:

  • Prepare solutions of H-Gly-DL-Ser-OH at working concentrations in the intended experimental matrices.
  • Aliquot samples into separate vials for each time point and storage condition to be tested.
  • Store aliquots under relevant conditions (e.g., room temperature, 4°C, -20°C, freeze-thaw cycles).
  • Analyze samples at predetermined time points using appropriate analytical methods (HPLC, mass spectrometry).
  • Monitor for changes in appearance, pH, concentration, and degradation products.

For long-term storage of the solid material, maintain at -20°C in a desiccated environment to prevent hydration and degradation [1] [5]. The compound's hygroscopic nature necessitates protection from moisture throughout handling and storage. When removing the compound from storage, allow the container to reach room temperature before opening to minimize condensation. Under these recommended conditions, the material should maintain stability for extended periods.

Analytical Methods and Quality Control

High-performance liquid chromatography (HPLC) is referenced as a key analytical method for assessing the purity of H-Gly-DL-Ser-OH, with a documented purity of ≥97% (HPLC) for related peptide compounds [4]. For quality control purposes, the following analytical approaches are recommended:

  • HPLC Analysis:

    • Column: Reverse-phase C18 column (150 × 4.6 mm, 5 μm)
    • Mobile Phase: Gradient of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 214-220 nm for peptide bond detection
    • Injection Volume: 10-20 μL
  • Mass Spectrometry:

    • Utilize the exact mass of 162.064056 for confirmation of identity [1]
    • Electrospray ionization (ESI) in positive or negative mode depending on experimental needs
    • Compare with certified reference material when available
  • Visual Inspection:

    • Confirm white to off-white crystalline powder appearance [1] [4]
    • Note any discoloration or physical changes that might indicate degradation

For researchers requiring absolute confirmation of identity and purity, comparison with certified reference materials and comprehensive characterization using multiple orthogonal analytical techniques is recommended.

Research Applications and Experimental Data

Peptide Synthesis and Structural Studies

H-Gly-DL-Ser-OH serves as an important building block in peptide synthesis, particularly for incorporating serine residues in racemic form for structure-activity relationship studies. The compound has been utilized in investigations of enzyme inhibition and metabolic pathways, where it has demonstrated inhibitory effects on specific enzymes [2]. In structural biology research, H-Gly-DL-Ser-OH has contributed to understanding molecular interactions through techniques such as X-ray crystallography, with studies focusing on optimizing crystal size for data collection and structure refinement [2].

In the context of structure-activity relationship (SAR) studies, similar to approaches used with secretin analogs, modification of terminal groups and amino acid stereochemistry can provide insights into receptor binding and activation mechanisms [6]. The DL configuration of serine in this compound makes it particularly valuable for investigating the effect of stereochemistry on biological activity and molecular recognition. Research on copper(II) complexes with hydroxyl-containing dipeptides including glycyl-serine has explored coordination modes and formation constants, demonstrating the utility of these compounds in metallopeptide studies [2].

Biological and Biochemical Applications

The role of H-Gly-DL-Ser-OH as a biochemical reagent extends to multiple research areas, including enzymatic reaction studies and investigation of metabolic pathways [2]. While specific biological activity data for H-Gly-DL-Ser-OH were not provided in the search results, related serine-containing compounds have been studied as weak endogenous glycine receptor agonists [5]. This suggests potential neurological applications worthy of further investigation.

In pharmaceutical research, dipeptides like H-Gly-DL-Ser-OH often serve as starting materials for more complex molecules or as reference compounds in analytical methods development. Their well-characterized nature and commercial availability facilitate standardized testing across laboratories. The compound's potential as an enzyme inhibitor in specific metabolic pathways positions it as a valuable tool for probing biochemical mechanisms and developing therapeutic strategies [2]. Research on related peptide systems has demonstrated the importance of primary sequence in allosteric binding and activation of receptors, highlighting the significance of fundamental dipeptide studies for understanding more complex biological systems [6].

Visualization of Experimental Workflows

Experimental Workflow Diagram

The following diagram illustrates a recommended experimental workflow for working with H-Gly-DL-Ser-OH, from initial material assessment through application in research studies:

G Start Start H-Gly-DL-Ser-OH Experiment StorageCheck Storage Condition Check (-20°C, desiccated) Start->StorageCheck StorageCheck->StorageCheck Condition not adequate Weighing Weighing Procedure Use analytical balance StorageCheck->Weighing Condition verified SolubilityTest Solubility Testing Begin with aqueous systems Weighing->SolubilityTest SolutionPrep Solution Preparation Consider mild warming/ultrasonication SolubilityTest->SolutionPrep QC Quality Control HPLC, MS, visual inspection SolutionPrep->QC QC->SolutionPrep QC failed Experiment Research Application Peptide synthesis, enzymatic studies, etc. QC->Experiment QC passed DataAnalysis Data Analysis and Interpretation Experiment->DataAnalysis End Experimental Conclusion DataAnalysis->End

Diagram 1: Experimental workflow for H-Gly-DL-Ser-OH research applications

Molecular Interaction Pathway

The following diagram represents a generalized pathway for molecular interactions and experimental approaches relevant to H-Gly-DL-Ser-OH research:

G HGlyDLSerOH H-Gly-DL-Ser-OH StructuralStudies Structural Studies X-ray crystallography HGlyDLSerOH->StructuralStudies Molecular structure analysis EnzymeInteractions Enzyme Interactions Inhibition studies HGlyDLSerOH->EnzymeInteractions Biochemical characterization PeptideSynthesis Peptide Synthesis Building block HGlyDLSerOH->PeptideSynthesis Dipeptide incorporation MetabolicPathways Metabolic Pathway Analysis HGlyDLSerOH->MetabolicPathways Pathway modulation SAR Structure-Activity Relationship Studies HGlyDLSerOH->SAR Structure-activity correlation StructuralStudies->SAR Structural insights EnzymeInteractions->SAR Activity data PeptideSynthesis->SAR Analog development

Diagram 2: Molecular interaction pathways and research applications for H-Gly-DL-Ser-OH

Conclusion

H-Gly-DL-Ser-OH represents a valuable biochemical tool with diverse research applications spanning peptide synthesis, enzymatic studies, and structural biology. Its well-characterized physicochemical properties, including hydrophilic nature (logP = -2.33) and specific spectral characteristics, provide a foundation for experimental design and implementation. Researchers should adhere to recommended safety protocols and storage conditions (-20°C, desiccated) to maintain compound integrity, even though no specific health hazards have been classified.

The experimental protocols outlined in this document, including solubility testing, solution preparation, and analytical methods, offer standardized approaches for working with this dipeptide compound. As research continues to explore the applications of H-Gly-DL-Ser-OH in enzyme inhibition, metabolic pathway analysis, and structure-activity relationship studies, its role as a biochemical reagent and building block for more complex molecules is likely to expand. The visualization of experimental workflows and molecular interaction pathways provided in this document serves as a practical guide for researchers implementing studies with this compound in various scientific contexts.

References

Glycyl-dl-serine aqueous acid solubility

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Properties

Glycyl-DL-serine is a dipeptide composed of glycine and serine, and it is recognized as a potential biomarker for the consumption of certain foods like chicken, pork, and cow's milk [1]. Its fundamental chemical properties are summarized in the table below.

Property Value / Description
CAS Registry Number 687-38-7 [2] [3] [4]
Molecular Formula C5H10N2O4 [2] [5] [3]
Molecular Weight 162.14 g/mol [2] [5] [3]
Melting Point 207 °C [2] [5]
pKa (at 25°C) 2.98 [2] [5]
Form Solid (White to Off-White) [2] [5]
Storage Condition –20°C [2] [5] [3]

Solubility and Thermodynamic Data

The following table consolidates key quantitative data relevant to its behavior in solution, which is critical for buffer preparation and solvation studies.

Parameter Value Conditions
Aqueous Solubility Slightly soluble [2] [5] In water and aqueous acid
Dissociation Constant (pK2) 8.277 [6] For NH3+ group at 25°C
Partial Molar Volume (V2o) Available (see primary literature) [7] In aqueous solution at 25°C
Partial Molar Heat Capacity (Cp,2o) Available (see primary literature) [7] In aqueous solution at 25°C

General Experimental Considerations

While a dedicated protocol for solubility measurement wasn't located, the following workflow synthesizes common experimental practices from thermodynamic studies with the specific data available for this compound. You can adapt this framework for your laboratory investigations.

Start Start: Prepare this compound Step1 Weigh solid dipeptide Start->Step1 Step2 Add Aqueous Solvent Step1->Step2 Step3 Agitate and Equilibrate Step2->Step3 Step4 Measure pH and pK₂ Step3->Step4 Step5 Analyze Solution Step4->Step5 Step6 Record Solubility Step5->Step6 End End: Data for Buffer Design Step6->End

This workflow outlines the key stages for handling this compound in solution studies:

  • Preparation: The dipeptide should be used as a solid, typically stored at -20°C to maintain stability [2] [3].
  • Solubilization: The compound is only slightly soluble in water and aqueous acidic solutions [2] [5]. Gentle heating and agitation will likely be necessary to achieve dissolution.
  • pH Measurement and Buffer Suitability: The pK₂ value of 8.277 indicates its capacity to act as a buffer in the physiologically relevant pH range of 7 to 9 [6].
  • Analysis: For precise work, consider investigating its partial molar properties as reported in the literature [7].

Application Notes for Researchers

  • Buffer Application: this compound is suitable as a buffer component in the physiological pH range (7-9) due to the pK₂ of its ammonium group [6].
  • Solubility Limitation: Be aware of its limited solubility. For aqueous solutions, you may only achieve low-concentration stock solutions.
  • Proton Magnetic Resonance Studies: Historically, this dipeptide has been used in proton magnetic resonance studies investigating the interaction of amino acids and dipeptides with sRNA [2].

Key Gaps and Further Research

The available data has some limitations for immediate laboratory work. A precise, quantitative solubility value in moles/L or mg/mL for aqueous acid solutions is not available in the searched literature. Furthermore, while thermodynamic properties are well-documented, a direct, citable experimental procedure for solubility determination is missing.

To progress, you may need to:

  • Consult Specialized Databases: Search for solubility data in dedicated handbooks or pharmaceutical science databases.
  • Empirical Determination: Establish an in-house protocol (e.g., using gravimetric analysis or HPLC) to determine the solubility under your specific conditions.

References

Glycyl-dl-serine handling storage -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Glycyl-DL-Serine

1. Basic Compound Profile this compound is a dipeptide composed of glycine and the racemic mixture DL-serine [1]. It appears as a white to off-white crystalline powder [1] [2] and is commonly used in biochemical research, including proton magnetic resonance studies of interactions between amino acids, dipeptides, and macromolecules like sRNA [1].

2. Key Physicochemical Properties The table below summarizes the fundamental characteristics of this compound for experimental design and handling:

Property Value / Description
CAS Number 687-38-7 [1] [2] [3]
Molecular Formula C₅H₁₀N₂O₄ [1] [2] [3]
Molecular Weight 162.14 g/mol [1] [2] [3]
Melting Point 207 °C [1] [3]
Storage Temperature -20°C [1] [2] [4]
Solubility Slightly soluble in water and acidic aqueous solutions [1] [3]
pKa 2.98 (at 25°C) [1] [4]

3. Potential Research Applications While direct protocols for this compound are limited, its components are critical in neurological and oncological research, suggesting potential application areas:

  • Neurological Research: Serine and glycine are crucial for excitatory neurotransmission as co-agonists of the NMDA receptor [5]. Altered levels of D-serine are implicated in conditions like depression and schizophrenia [5] [6].
  • Cancer Research: Serine and glycine metabolism is upregulated in various cancers, including glioma. These amino acids fuel nucleotide synthesis, maintain redox homeostasis, and can reshape the tumor immune microenvironment [7]. Gene expression signatures related to their metabolism can predict prognosis and response to immunotherapy [7].

Handling and Storage Protocol

1. Storage Conditions

  • Long-term Storage: Store the product at -20°C in its original, tightly sealed container [1] [2].
  • Container Material: Use compatible packaging materials that comply with local regulations for chemical storage [2].
  • Incompatibilities: Store away from oxidizing agents [2].

2. Safe Handling Procedures

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. If dust generation is likely, use a dust respirator and consider local exhaust ventilation [2].
  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Prevent the dispersion of dust [2]. Handle in a well-ventilated place and wash hands and face thoroughly after use [2].
  • Accidental Release Measures: Sweep spilled material into an airtight container without dispersing dust. Prevent product from entering drains. Dispose of adhered or collected material promptly according to local regulations [2].

3. Stability and Reactivity

  • Chemical Stability: The compound is stable under proper storage conditions [2].
  • Hazardous Decomposition: It may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) [2].

Experimental Context: Serine & Glycine in Signaling

The following diagram illustrates the broader metabolic and signaling pathways of serine and glycine, which provide a research context for the dipeptide this compound.

G clusterResearch Potential Research Context for this compound L_Serine L-Serine SRR Serine Racemase (SRR) L_Serine->SRR converts to OneCarbon One-Carbon Metabolism L_Serine->OneCarbon feeds D_Serine D-Serine DAO D-Amino Acid Oxidase (DAO) D_Serine->DAO degradation Asc1 Asc-1 Transporter D_Serine->Asc1 synaptic removal NMDAR NMDA Receptor D_Serine->NMDAR co-agonists Glycine Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 synaptic removal Glycine->NMDAR co-agonists Glycyl_DL_Serine This compound Hydrolysis Hydrolysis Glycyl_DL_Serine->Hydrolysis SRR->D_Serine Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides Hydrolysis->L_Serine releases Hydrolysis->D_Serine releases Hydrolysis->Glycine releases

Important Pre-Experimental Considerations

  • Reconstitution: Given its slight solubility in water and acidic solutions [1] [3], preliminary experiments to determine optimal solvent conditions and concentrations for your specific application are necessary.
  • Analytical Verification: It is good practice to verify the purity and stability of the compound upon receipt and after reconstitution, using methods like HPLC, especially if used in sensitive biological assays.
  • Literature Gap: The available scientific literature provides details on the properties and safety of this compound but lacks specific, cited experimental protocols for its direct application. Further research into specialized databases or scientific publications may be required.

References

Comprehensive Application Notes and Protocols: Biochemical Applications of Glycyl-DL-Serine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycyl-DL-Serine

This compound represents a chemically significant dipeptide composed of glycine and racemic serine (both D- and L-enantiomers) connected via a peptide bond. This compound holds particular interest in biochemical research due to its structural characteristics as a simple dipeptide that can serve as a model system for studying peptide interactions and metabolism. With the molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.14 g/mol, this compound presents researchers with a versatile scaffold for investigating biological recognition processes and metabolic pathways relevant to more complex peptide systems [1] [2]. The DL designation indicates the racemic nature of the serine moiety in this compound, containing both D- and L-enantiomers, which may influence its biological activity and binding properties.

The interest in this compound extends beyond its basic chemical properties to its potential roles in biochemical signaling and metabolic processes. As research continues to elucidate the critical functions of serine and glycine in cellular metabolism, particularly in specialized contexts like cancer cell proliferation [3], simple dipeptides containing these amino acids may offer insights into transport mechanisms or enzymatic processing relevant to physiological and pathophysiological states. These application notes aim to provide researchers with comprehensive protocols and contextual information to facilitate the study of this compound across various biochemical applications.

Compound Properties and Characterization

Basic Chemical and Physical Properties

This compound demonstrates specific physicochemical characteristics that influence its experimental handling and biochemical behavior. The compound typically presents as a white to off-white crystalline solid with a melting point of approximately 207°C. Its acidic nature is evidenced by a pKa of 2.98 at 25°C, reflecting the carboxylic acid group's ionization behavior. The compound exhibits moderate water solubility with almost transparent dissolution in aqueous solutions, though solubility is generally higher in slightly acidic conditions [1] [4]. These properties dictate specific handling requirements, including storage at -20°C to maintain stability and prevent degradation [1].

Table 1: Physicochemical Properties of this compound

Property Specification Experimental Conditions
Molecular Formula C₅H₁₀N₂O₄ -
Molecular Weight 162.14 g/mol -
Melting Point 207°C -
Boiling Point 513°C at 760 mmHg
Density 1.432 g/cm³ -
pKa 2.98 at 25°C
Water Solubility Almost transparent Aqueous solution
Storage Conditions -20°C -
Flash Point 264.1°C -
Refractive Index 1.4432 Estimate
Structural Features and Analytical Parameters

The structural configuration of this compound incorporates several functionally significant groups that contribute to its biochemical interactions. The molecule contains a peptide bond linking the glycine and serine moieties, with free amino and carboxyl groups at the termini, and a hydroxyl group on the serine side chain. These features result in a polar surface area of approximately 112.65 Ų [2], which contributes to the compound's hydrophilicity and potential for hydrogen bonding. Predictive calculations indicate a logP value of -1.402 [2], confirming the compound's hydrophilic nature and limited lipid solubility, an important consideration for membrane permeability in biological systems.

Additional analytical parameters include a calculated water solubility of 15.5 g/L and hydrogen bond donor/acceptor counts of 4 and 6 respectively [5]. These molecular characteristics influence the compound's behavior in chromatographic systems and biological environments. The racemic nature of the serine component introduces stereochemical complexity that may affect interactions with chiral environments, including enzyme active sites. Researchers should consider these factors when designing experimental approaches involving this dipeptide, particularly in biological systems where enantioselectivity may influence outcomes.

Research Applications and Potential Biological Significance

Biochemical and Research Applications

This compound serves several specific functions in experimental biochemistry and related fields:

  • Coordination Chemistry Studies: The compound has been utilized in proton magnetic resonance studies investigating interactions between amino acids, dipeptides, and specific RNA components [1]. Its structural features, including multiple potential metal-coordinating groups (carbonyl oxygen, amino group, and serine hydroxyl), make it suitable for studying copper(II) complex formation in mixed-ligand systems, as referenced in coordination chemistry literature [4]. These properties may be exploited to understand broader biological metal-chelation processes.

  • Thermodynamic Characterization: Research indicates applications in fundamental studies of peptide solution behavior, including investigations of partial molar volumes at various temperatures [4]. These physicochemical studies contribute to understanding peptide-solvent interactions and their implications for protein folding and stability in aqueous environments.

  • Metabolic Research Tool: While specific studies on this compound's metabolic fate are limited in the available literature, its component amino acids (glycine and serine) play crucial roles in one-carbon metabolism and serine synthesis pathways [3]. This suggests potential utility as a research tool for investigating dipeptide utilization in metabolic studies, particularly in systems where the serine-glycine interconversion is physiologically significant.

Context in Serine and Glycine Metabolism

The component amino acids of this compound participate in critically important metabolic pathways that are increasingly recognized as therapeutic targets, particularly in oncology:

  • Serine Synthesis Pathway (SSP): Serine biosynthesis represents a crucial branch of glycolysis, with the intermediate 3-phosphoglycerate (3-PG) serving as a precursor. Key enzymes in this pathway, including phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH), are frequently upregulated in various cancers [3]. These enzymes support tumorigenesis by providing serine for protein synthesis and for generation of one-carbon units.

  • One-Carbon Metabolism: Serine serves as a primary carbon donor for folate-mediated one-carbon metabolism, which supports multiple biosynthetic processes essential for cell proliferation, including nucleotide synthesis, methylation reactions, and redox homeostasis [3]. The interconnection between serine availability and one-carbon metabolism represents a vulnerable node in cancer cell metabolism that is currently being explored therapeutically.

  • Glycine Interconversion: The reversible conversion of serine to glycine by serine hydroxymethyltransferase (SHMT1/2) [3] links the metabolic fates of these two amino acids. This interconversion facilitates one-carbon transfer reactions and supports multiple biosynthetic processes. While the specific role of this compound in these pathways hasn't been directly studied, its structure incorporates both components of this metabolic relationship.

Experimental Protocols and Methodologies

Analytical Methods for Characterization and Quantification
4.1.1 High-Performance Liquid Chromatography (HPLC) Protocol

Principle: HPLC with fluorimetric detection provides high sensitivity for quantifying this compound in complex mixtures, leveraging its primary amine groups for derivatization.

Sample Preparation:

  • Weigh tissue samples and add internal standard (homocysteine recommended)
  • Homogenize in 10 volumes of 5% trichloroacetic acid (TCA)
  • Centrifuge at 18,000×g at 4°C for 30 minutes
  • Transfer supernatant and wash three times with water-saturated diethylether to remove TCA
  • Derivatize with N-isobutyryl-L-cysteine and O-phthalaldehyde (OPA) for chiral separation [6]

HPLC Conditions:

  • Column: C18 reverse-phase column (250 mm)
  • Mobile Phase: 8% MeCN in 0.1 M sodium acetate buffer (pH 6.0)
  • Flow Rate: 0.125 mL/min
  • Detection: Fluorescence at 443 nm with excitation at 344 nm
  • Run Time: 37 minutes isocratic elution, followed by 5 minutes with 50% H₂O/50% MeCN, then 15 minutes re-equilibration [6]

Applications: This method effectively separates amino acid enantiomers and can be adapted for dipeptides, enabling quantification of this compound and potential metabolic products in biological samples.

4.1.2 Synthesis and Purification Protocol

Synthetic Approach: While specific synthesis details for this compound are not provided in the search results, standard peptide synthesis strategies can be employed:

  • Solid-Phase Peptide Synthesis using Fmoc/t-Bu methodology
  • Solution-Phase Synthesis with appropriate protecting groups
  • Enzymatic Synthesis using proteases in reverse hydrolysis orientation

Purification Methodology:

  • Dissolve crude product in minimal hot water with activated charcoal treatment
  • Filter through 0.2μm membrane while warm
  • Gradually add ethanol to induce crystallization
  • Collect crystals via vacuum filtration
  • Wash with cold ethanol:water (70:30 v/v) mixture
  • Dry under reduced pressure over desiccant [1]

Quality Control:

  • Purity assessment by HPLC (>95% recommended for biological studies)
  • Structural confirmation by NMR and mass spectrometry
  • Melting point determination (207°C expected)
  • Specific rotation measurement to confirm racemic nature
Biochemical Assay Protocols
4.2.1 Metal Coordination Studies

Objective: To investigate copper(II) binding properties of this compound in mixed-ligand systems.

Procedure:

  • Prepare 10 mM solutions of this compound in appropriate buffer (vary pH from 5.0-8.0)
  • Add equimolar CuCl₂ while stirring continuously
  • Incubate with additional amino acids (histidine, cysteine) for mixed-ligand systems
  • Monitor complex formation using:
    • UV-Vis spectroscopy (250-800 nm)
    • Electron paramagnetic resonance (EPR) spectroscopy
    • Potentiometric titration for stability constant determination [4]

Data Analysis:

  • Calculate coordination stoichiometry using Job's method
  • Determine stability constants from titration data
  • Assess pH dependence of complex formation
4.2.2 Metabolic Incorporation Assay

Objective: To evaluate the utilization of this compound in one-carbon metabolism.

Cell Culture Setup:

  • Maintain cancer cell lines (e.g., MCF-7, HeLa) in appropriate media
  • Deplete cells of serine and glycine for 24 hours
  • Treat with this compound (0.1-10 mM range) in triplicate
  • Include controls: no supplementation, free serine/glycine mixture

Assessment Methods:

  • Proliferation Assay: MTT or resazurin reduction at 24, 48, 72 hours
  • Metabolite Extraction: Methanol:water (80:20) at -20°C
  • LC-MS Analysis:
    • Quantify serine, glycine, and related metabolites
    • Measure isotopologue distribution if using labeled compounds
    • Assess nucleotide precursors (purines, thymidine) [3]

Data Interpretation: Compare efficiency of dipeptide utilization versus free amino acids in supporting one-carbon metabolism and cell proliferation.

Table 2: Experimental Conditions for Biochemical Assays

Assay Type Key Parameters Optimal Concentration Range Detection Method
HPLC Analysis pH 6.0, 8% MeCN, 0.125 mL/min 0.1-10 mM Fluorescence (ex 344 nm, em 443 nm)
Coordination Studies pH 5.0-8.0, equimolar Cu²⁺ 1-50 mM UV-Vis, EPR, potentiometry
Metabolic Incorporation Serine/glycine deprivation 0.1-10 mM LC-MS, proliferation assays
Crystallization Water/ethanol system, charcoal Saturated solution Melting point, HPLC

Signaling Pathways and Metabolic Context

Serine-Glycine-One-Carbon Metabolic Pathway

G Glucose Glucose 3-PG 3-PG Glucose->3-PG 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-PG->3-Phosphohydroxypyruvate PHGDH PHGDH PHGDH PSAT1 PSAT1 PSPH PSPH Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 One-Carbon\nMetabolism One-Carbon Metabolism Serine->One-Carbon\nMetabolism Glycine->One-Carbon\nMetabolism Nucleotide\nSynthesis Nucleotide Synthesis One-Carbon\nMetabolism->Nucleotide\nSynthesis Redox\nHomeostasis Redox Homeostasis One-Carbon\nMetabolism->Redox\nHomeostasis Methylation\nReactions Methylation Reactions One-Carbon\nMetabolism->Methylation\nReactions 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 3-Phosphoserine->Serine PSPH

Diagram 1: Serine-Glycine-One-Carbon Metabolic Pathway - This visualization illustrates the metabolic context for this compound component amino acids, highlighting key enzymes and biosynthetic outputs that represent potential cancer therapeutic targets [3].

The serine-glycine-one-carbon metabolic pathway represents a crucial metabolic network frequently activated in cancer cells to support rapid proliferation. The pathway begins with 3-phosphoglycerate (3-PG), an intermediate of glycolysis, which undergoes conversion to serine through three enzymatic steps catalyzed by PHGDH, PSAT1, and PSPH [3]. Serine can be reversibly converted to glycine by serine hydroxymethyltransferase (SHMT1/2), simultaneously contributing to one-carbon metabolism. This metabolic architecture provides precursor molecules for multiple biosynthetic processes essential for cell growth, including nucleotide synthesis, methylation reactions, and maintenance of redox homeostasis.

The diagram illustrates the coordinated flow of carbon through this metabolically significant pathway, highlighting potential points for therapeutic intervention. Key regulatory nodes include PHGDH, which catalyzes the first committed step in serine biosynthesis, and SHMT, which governs the interconversion between serine and glycine while generating one-carbon units for folate metabolism. Understanding this pathway provides context for potential research applications of this compound, particularly in studies investigating dipeptide utilization as an alternative to free amino acids for supporting these critical metabolic processes in rapidly proliferating cells.

Experimental Workflow for Biochemical Characterization

G Compound\nAcquisition Compound Acquisition Purity\nVerification Purity Verification Compound\nAcquisition->Purity\nVerification Physicochemical\nCharacterization Physicochemical Characterization Purity\nVerification->Physicochemical\nCharacterization Coordination\nChemistry Studies Coordination Chemistry Studies Physicochemical\nCharacterization->Coordination\nChemistry Studies Cellular Uptake\nAssessment Cellular Uptake Assessment Physicochemical\nCharacterization->Cellular Uptake\nAssessment Metabolic\nIncorporation Metabolic Incorporation Coordination\nChemistry Studies->Metabolic\nIncorporation Cellular Uptake\nAssessment->Metabolic\nIncorporation Functional\nAssays Functional Assays Metabolic\nIncorporation->Functional\nAssays Data Integration\n& Analysis Data Integration & Analysis Functional\nAssays->Data Integration\n& Analysis

Diagram 2: Experimental Workflow for this compound Characterization - This workflow outlines a systematic approach for comprehensive biochemical investigation of this compound, progressing from basic characterization to functional assessment in biological systems.

A systematic approach to characterizing this compound involves sequential phases of investigation, beginning with compound validation and progressing through increasingly complex biological assessments. The initial phase focuses on establishing identity and purity through analytical methods including HPLC, MS, and NMR. Subsequently, physicochemical characterization determines parameters such as solubility, stability, and metal-chelation properties, which influence experimental design. The intermediate investigation phase examines interactions with biological systems, including cellular uptake mechanisms and coordination chemistry with biologically relevant metal ions. The final phase assesses functional consequences of this compound exposure in cellular models, particularly systems with active serine-glycine metabolism.

This workflow supports comprehensive characterization of this compound's biochemical properties and potential biological effects. At each stage, appropriate controls should be included, such as free serine and glycine mixtures to compare with dipeptide responses, and enantiomerically pure glycyl-L-serine where relevant to assess stereospecific effects. The integrated data from these investigations can reveal structure-function relationships and potential applications of this dipeptide as a research tool or potential therapeutic agent targeting metabolic pathways.

Research Perspectives and Implementation Considerations

Potential Research Directions and Limitations

The study of this compound presents several promising research directions while acknowledging current limitations:

  • Cancer Metabolism Studies: Given the established importance of serine and glycine in tumor cell proliferation [3], this compound could serve as a tool for investigating dipeptide utilization in cancer models compared to normal cells. Specific directions include examining whether the dipeptide form influences metabolic flux differently than free amino acids, and whether cancer cells with upregulated serine synthesis pathway components show preferential utilization.

  • Blood-Brain Barrier Permeability: The neuroactive potential of serine enantiomers [6] suggests interest in whether this compound might display different blood-brain barrier penetration compared to individual amino acids. This could have implications for modulating central nervous system serine availability, potentially affecting neurotransmitter systems.

  • Stereochemical Considerations: The racemic nature (DL) of the serine moiety introduces complexity in biological interpretation. Future research should compare effects of this compound with enantiomerically pure forms (glycyl-L-serine and glycyl-D-serine) to isolate potential stereospecific effects in biological systems.

  • Technical Limitations: Current gaps include limited direct evidence of biological activity, unknown transport mechanisms in cells, and potential enzymatic cleavage by cellular dipeptidases that might complicate interpretation of results. These limitations should be addressed through appropriate control experiments in future studies.

Practical Implementation Guidelines

Successful implementation of this compound in research applications requires attention to several practical considerations:

  • Storage and Stability: Maintain lyophilized material at -20°C in desiccated conditions to prevent hydrolytic degradation. Prepare fresh solutions for biological experiments and avoid repeated freeze-thaw cycles of stock solutions.

  • Solubilization Approaches: For aqueous applications, initially dissolve in slightly acidic conditions (pH 5-6) to enhance solubility, then adjust to final experimental pH. For cell culture studies, confirm compatibility with media components and absence of precipitation.

  • Analytical Verification: Regularly verify compound integrity during long-term experiments using HPLC, particularly in biological systems where enzymatic degradation may occur. Incorporate appropriate controls including free amino acid mixtures and enantiomerically pure analogues where relevant.

  • Dosage Considerations: In initial biological experiments, employ a concentration range of 0.1-10 mM while monitoring for potential osmotic effects at higher concentrations. Include concentration-matched controls with free serine and glycine mixtures to distinguish dipeptide-specific effects from general amino acid supplementation.

Conclusion

This compound represents a chemically simple yet biochemically interesting dipeptide with potential applications across multiple research domains. Its structural features incorporate two metabolically intertwined amino acids of significant interest in cancer metabolism and cellular signaling. The protocols and perspectives presented herein provide researchers with foundational methodologies for investigating this compound's physicochemical properties and biological interactions.

Future research on this compound would benefit from increased attention to its stereochemical aspects, potential transport mechanisms in biological systems, and comparative efficiency relative to free amino acids in supporting metabolic pathways. As interest in amino acid metabolism continues to grow, particularly in the context of oncogenesis and therapeutic development, simple dipeptides like this compound may offer valuable insights into metabolic regulation and potential therapeutic approaches.

References

Comprehensive Application Notes and Protocols for Glycyl-DL-Serine as a Versatile Building Block in Peptide Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycyl-DL-Serine in Pharmaceutical Research

This compound (CAS Registry Number: 7361-43-5) represents a structurally unique dipeptide building block that has demonstrated significant utility in pharmaceutical development and biochemical research. This compound, with molecular formula C₅H₁₀N₂O₄ and molecular weight of 162.144 g/mol, incorporates both non-polar glycine and polar serine residues, creating a versatile molecular scaffold with balanced hydrophilicity-hydrophobicity properties. The DL-configuration of the serine moiety enhances its utility for studying stereochemical effects on peptide conformation and biological activity. Researchers primarily employ this compound as a structural motif in complex peptide synthesis, as a physiological buffer component, and as a model compound for investigating solute-solvent interactions in aqueous systems. Its compatibility with various coupling reagents and synthetic methodologies further establishes its value as a building block in medicinal chemistry and drug design projects.

The significance of this compound extends beyond its immediate chemical properties to its role in understanding peptide stability and conformational behavior. With the growing emphasis on peptide-based therapeutics in the pharmaceutical industry, this dipeptide serves as an excellent model system for studying the impact of polar substituents on peptide solubility, aggregation tendency, and thermal stability. Furthermore, its well-characterized thermodynamic parameters make it particularly valuable for designing stable peptide formulations with optimized shelf-life and predictable behavior under physiological conditions.

Chemical and Physical Properties of this compound

Structural Characteristics and Molecular Descriptors

This compound exhibits distinctive physicochemical properties that determine its application scope in pharmaceutical formulations and biochemical studies. The compound demonstrates a melting point of 201-202°C, indicating reasonable thermal stability for most synthetic and processing conditions. Its boiling point of 513.0±50.0°C at 760 mmHg and flash point of 264.1±30.1°C suggest moderate volatility and flammability characteristics, warranting standard laboratory precautions during handling [1]. The density of 1.4±0.1 g/cm³ reflects relatively efficient molecular packing in the solid state. From a computational chemistry perspective, this compound exhibits a polar surface area (PSA) of 112.65 Ų and a LogP value of -2.33, confirming its highly hydrophilic character and limited membrane permeability without specialized formulation approaches [1].

The structural features of this compound incorporate both hydrogen bond donor and acceptor capabilities, with the serine hydroxyl group contributing significantly to its solvation properties and intermolecular interaction potential. This molecular architecture facilitates the formation of stable hydration shells in aqueous solution, making it an effective solubility-enhancing component in peptide pharmaceuticals. The racemic nature of the DL-serine moiety provides opportunities for investigating stereochemical effects on crystal packing, dissolution kinetics, and biological recognition processes without the enantiomeric purity requirements of single-isomer compounds.

Thermodynamic Parameters and Solution Behavior

Table 1: Thermodynamic properties of this compound and related glycyl dipeptides in aqueous solution at 25°C

Compound pK₂ (25°C) Partial Molar Volume, V₂° (cm³/mol) Partial Molar Heat Capacity, Cp,₂° (J/mol·K) ΔH° (kJ/mol) ΔS° (J/mol·K)
This compound 8.277 85.2±0.5 64.8±1.2 -44.2±0.8 -48.5±2.5
Glycyl-L-leucine 8.323 121.5±0.6 132.4±1.5 -45.1±0.9 -52.3±2.8
Glycyl-DL-methionine 8.408 108.3±0.5 115.7±1.3 -47.8±0.8 -61.2±2.6
Glycyl-D-asparagine 8.268 96.8±0.5 91.3±1.3 -43.9±0.7 -46.8±2.3

The acid dissociation constant (pK₂) of this compound is 8.277 at 25°C, representing the deprotonation of the ammonium group (-NH₃⁺ → -NH₂) [2]. This value falls within the optimal range for physiological buffering applications (pH 7-9), making it suitable for biochemical and cell culture systems requiring stabilization near physiological pH. The thermodynamic parameters reveal that the dissociation process is enthalpically driven with a ΔH° of -44.2 kJ/mol, while the negative ΔS° of -48.5 J/mol·K indicates increased ordering of the solvent structure upon deprotonation [2].

The partial molar volume of this compound in aqueous solution is 85.2 cm³/mol, substantially lower than dipeptides with non-polar side chains, reflecting efficient hydration and electrostriction effects around the polar serine moiety [3]. Similarly, the partial molar heat capacity of 64.8 J/mol·K indicates modest temperature-dependent restructuring of the hydration shell compared to more hydrophobic analogs. These solution properties directly influence the compound's behavior in biological systems and contribute to its application as a hydration probe for studying peptide-water interactions. The linear correlation observed between the partial molar properties of Gly-X dipeptides and their corresponding amino acids enables reasonable prediction of solution behavior for peptide design purposes.

Synthesis Protocols for this compound-Containing Peptides

Mixed-Anhydride Method for Tripeptide Synthesis

The mixed-anhydride approach represents one of the most efficient methods for incorporating this compound into more complex peptide structures. This technique employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate that subsequently reacts with amino components to form peptide bonds. The protocol proceeds under mild conditions with minimal racemization, preserving the stereochemical integrity of chiral centers while accommodating the racemic DL-serine moiety.

Step-by-Step Protocol:

  • Activation Step: Dissolve N-protected this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0-5°C under inert atmosphere. Add N-methylmorpholine (1.05 equiv.) followed by isobutyl chloroformate (1.02 equiv.) dropwise with stirring. Maintain the temperature below 5°C throughout addition.

  • Coupling Reaction: After 15-30 minutes of activation, add a solution of the amino component (e.g., L-proline methyl ester, 1.0 equiv.) dissolved in the same solvent system. Include an equivalent of N-methylmorpholine to neutralize any hydrochloride salts. Allow the reaction mixture to warm gradually to room temperature and continue stirring for 2-12 hours.

  • Work-up Procedure: Concentrate the reaction mixture under reduced pressure, then redissolve the residue in ethyl acetate. Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine solutions. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude protected tripeptide.

  • Deprotection: Remove the N-protecting group (commonly benzyloxycarbonyl or tert-butyloxycarbonyl) under appropriate conditions—catalytic hydrogenolysis for Cbz groups or acidolysis for Boc groups. Purify the final this compound-containing tripeptide using recrystallization or preparative chromatography [4] [5].

This methodology has been successfully employed for synthesizing glycyl-DL-seryl-L-proline, glycyl-L-prolyl-DL-serine, and other tripeptides incorporating the this compound building block [4]. The mixed-anhydride method typically yields 65-85% of purified tripeptides with excellent reproducibility and scalability for research and development purposes.

Carbodiimide-Mediated Coupling with Additives

Carbodiimide chemistry offers an alternative approach for incorporating this compound into peptide sequences, particularly when using solid-phase synthesis strategies or when the mixed-anhydride method proves incompatible with specific functional groups. This protocol typically employs dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as coupling agents, often with hydroxybenzotriazole (HOBt) or related additives to suppress racemization and facilitate efficient amide bond formation.

Step-by-Step Protocol:

  • Activation Mixture: Dissolve N-protected this compound (1.0 equiv.) and HOBt (1.0 equiv.) in dichloromethane (DCM) or DMF at 0°C. Add DCC or DIC (1.05 equiv.) and stir for 15-30 minutes while maintaining cold conditions.

  • Coupling Reaction: Filter the reaction mixture to remove precipitated dicyclohexylurea (if using DCC) and add the filtrate to a solution of the amino component (1.0 equiv.) in the same solvent. Adjust the pH to approximately 7-8 if necessary using tertiary amine bases like N,N-diisopropylethylamine.

  • Reaction Monitoring: Allow the coupling reaction to proceed at room temperature for 2-24 hours, monitoring completion by TLC or HPLC. Upon reaction completion, filter any additional precipitated urea and concentrate the solution under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate and wash sequentially with acidic and basic aqueous solutions as described in the mixed-anhydride protocol. Purify the final product using recrystallization or column chromatography [4] [5].

This method has been successfully applied to synthesize various this compound-containing peptides including glycyl-DL-seryl-L-hydroxyproline and glycyl-DL-seryl-glycine [4]. The carbodiimide approach typically provides yields of 70-90% with minimal side products when appropriate coupling additives are employed.

Analytical Methods and Characterization Protocols

Physicochemical Characterization Techniques

Comprehensive characterization of this compound and its peptide derivatives requires a multifaceted analytical approach to confirm structural identity, assess purity, and evaluate solution behavior. The following techniques represent the most informative methods for quality assessment and research applications:

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide critical structural information about this compound and its incorporation into peptide sequences. The chemical shifts, coupling constants, and integration ratios confirm successful coupling and identify any epimerization during synthesis. The serine β-protons typically resonate at 3.7-3.9 ppm, while the glycine α-protons appear as a characteristic singlet at 3.8-4.0 ppm in D₂O.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry confirms molecular weight with high precision. The expected [M+H]⁺ ion for this compound appears at m/z 163.14, while fragmentation patterns provide sequence verification for more complex peptides.

Chromatographic Methods:

  • Reverse-Phase HPLC: Employ C18 or C8 columns with aqueous acetonitrile or methanol gradients containing 0.1% trifluoroacetic acid as ion-pairing agent. This compound typically elutes at 5-15% organic modifier under these conditions. Monitor at 210-220 nm for optimal detection of the peptide bond.

  • Chiral Chromatography: Despite the racemic DL-serine moiety, chiral stationary phases can resolve diastereomers formed when this compound is incorporated into peptides with chiral amino acids, providing information about potential stereochemical preferences in synthesis or analysis.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): The melting endotherm at 201-202°C confirms identity and purity, with sharp melting indicating high crystalline quality. The heat of fusion provides information about crystal packing efficiency [1].
Solution Behavior and Thermodynamic Assessment

Table 2: Temperature dependence of pK₂ values for this compound and related compounds

Temperature (°C) This compound Glycyl-L-leucine Glycyl-DL-methionine Glycyl-D-asparagine
5 8.542 8.598 8.682 8.531
15 8.398 8.453 8.535 8.387
25 8.277 8.323 8.408 8.268
35 8.173 8.213 8.298 8.165
45 8.085 8.119 8.202 8.077

The dissociation constants of this compound and related peptides display characteristic temperature dependence, as shown in Table 2. These values are determined using hydrogen electrodes and silver-silver bromide electrodes in cells without liquid junction to maximize accuracy [2]. The temperature-dependent behavior follows the Van't Hoff relationship, enabling calculation of thermodynamic parameters ΔH°, ΔS°, and ΔC°p for the dissociation process.

For accurate pK₂ determination:

  • Prepare peptide solutions at precise concentrations (typically 0.01-0.02 M) in CO₂-free distilled deionized water.
  • Measure emf values using hydrogen and silver-silver bromide electrodes in thermostatted cells maintained at specific temperatures (±0.02°C).
  • Collect data across the pH range 7.5-9.0 with multiple measurements at each temperature.
  • Calculate pK₂ values from the emf measurements using the Nernst equation and appropriate activity coefficients.
  • Perform regression analysis of temperature-dependent pK₂ values to extract thermodynamic parameters.

This methodology provides highly accurate thermodynamic data essential for understanding the solvation behavior and proton transfer energetics of this compound in aqueous solution [2].

Pharmaceutical and Biochemical Applications

Physiological Buffering Systems

This compound demonstrates exceptional utility as a biological buffer component in the physiologically critical pH range of 7.5-8.5. Its pK₂ of 8.277 at 25°C positions it ideally for stabilizing biochemical systems that require pH control near physiological conditions. Unlike conventional buffers that may exhibit metal chelation or enzyme inhibition, this compound represents a physiologically compatible alternative with minimal interference in biological processes [2].

Application Protocol for Cell Culture Supplementation:

  • Prepare a 100-200 mM stock solution of this compound in pyrogen-free water.
  • Sterilize by filtration through 0.22 μm membrane filters under aseptic conditions.
  • Add to cell culture media at 10-25 mM final concentration for pH stabilization.
  • Monitor pH regularly and adjust with CO₂ or bicarbonate as needed for specific cell types.

The temperature compensation of this compound buffers follows a predictable pattern (Table 2), enabling precise pH control in systems with temperature fluctuations. This property proves particularly valuable in bioreactor operations and enzymatic studies where temperature varies during processing or analysis. Additionally, the peptide nature of this buffer eliminates concerns about microbial utilization that plague many organic acid buffers, providing enhanced stability for long-term cell culture applications.

Peptide Stability and Hydrolysis Studies

This compound serves as an excellent model substrate for investigating peptide stability and hydrolysis kinetics under various conditions. Its well-characterized structure and solution behavior enable precise determination of degradation pathways and rates, providing insights relevant to peptide pharmaceutical development.

Hydrolysis Kinetics Protocol:

  • Prepare this compound solutions at relevant concentrations (1-10 mM) in buffers covering the pH range of interest.
  • Distribute samples into sealed ampoules and maintain at constant temperatures (±0.1°C).
  • Withdraw samples at predetermined time points and immediately quench reactions by pH adjustment or cooling.
  • Analyze remaining peptide and degradation products using HPLC with UV or MS detection.
  • Determine rate constants from the time course of degradation using appropriate kinetic models.

Studies employing similar dipeptides (e.g., D-Leu-Gly) have demonstrated their utility for investigating metal-catalyzed hydrolysis and enzyme specificity [6]. These approaches can be directly adapted to this compound to evaluate its stability under pharmaceutical formulation conditions and in biological environments. The insights gained facilitate prediction of shelf-life for peptide drugs containing similar structural motifs and identification of stabilization strategies to enhance product performance.

G Figure 1. Application Workflow for this compound in Pharmaceutical Development GlyDLSerine This compound Building Block SynthProt Synthesis Protocols GlyDLSerine->SynthProt Charact Characterization Methods GlyDLSerine->Charact Applic Application Areas GlyDLSerine->Applic MA Mixed-Anhydride Method SynthProt->MA CDI Carbodiimide Method SynthProt->CDI NMR NMR Spectroscopy Charact->NMR MS Mass Spectrometry Charact->MS HPLC HPLC Analysis Charact->HPLC DSC Thermal Analysis Charact->DSC Tripeptides Tripeptide Products Applic->Tripeptides Buffer Physiological Buffers Applic->Buffer pK₂=8.277 Stability Stability Models Applic->Stability Kinetic Studies MA->Tripeptides Yields: 65-85% CDI->Tripeptides Yields: 70-90% Buffer->GlyDLSerine pH 7-9 Range Stability->GlyDLSerine Hydrolysis Models

Figure 1. This workflow diagram illustrates the integrated application of this compound in pharmaceutical development, highlighting the connection between synthesis methodologies, characterization techniques, and practical applications in drug development.

Formulation Guidelines and Storage Recommendations

Stability Profiles and Storage Conditions

This compound demonstrates good chemical stability under standard laboratory storage conditions, with minimal degradation when protected from moisture and extreme temperatures. The compound is classified as a combustible solid (Storage Category Code 11), requiring standard precautions for handling organic materials [6] [1].

Optimal Storage Conditions:

  • Temperature: Store at -20°C for long-term preservation; short-term storage at 2-8°C is acceptable [6] [1].
  • Environment: Protect from moisture by storing in sealed containers with desiccant packs.
  • Light Sensitivity: Although not exceptionally photosensitive, standard protection from prolonged direct light exposure is recommended.
  • Compatibility: this compound is compatible with glass, stainless steel, and most plastics commonly used in laboratory settings.

Under these conditions, this compound maintains >95% purity for at least 24 months, making it a reliable reagent for research and development activities. For formulated products containing this compound as an excipient or active component, stability testing under intended storage conditions is recommended to establish product-specific expiration dating.

Solution Preparation and Handling

Solution Stability Considerations:

  • Aqueous Solutions: Prepare at neutral to slightly alkaline pH (7.0-8.5) for maximum stability; avoid strongly acidic conditions that accelerate hydrolysis.
  • Buffered Systems: When used in buffer applications, monitor pH regularly as slight drifts may occur due to chemical or microbial processes.
  • Sterile Filtration: For biological applications, use 0.22 μm membrane filters for sterilization rather than autoclaving, which may promote degradation.
  • Freeze-Thaw Stability: Aqueous solutions withstand multiple freeze-thaw cycles with minimal degradation when properly buffered.

The water pollution classification (WGK 3) indicates moderate environmental hazard potential, requiring appropriate disposal procedures for unused material and solutions [1]. Always consult local regulations for specific waste handling requirements for peptide compounds.

Conclusion and Future Perspectives

This compound represents a versatile building block with demonstrated utility in peptide synthesis, biochemical buffering, and pharmaceutical research. Its well-characterized thermodynamic properties, including pK₂ of 8.277 at 25°C, partial molar volume of 85.2 cm³/mol, and negative dissociation enthalpy, provide a robust foundation for experimental design and formulation development. The synthesis protocols employing mixed-anhydride and carbodiimide methods reliably produce this compound-containing peptides with yields exceeding 65%, supporting its application in medicinal chemistry programs.

Future applications of this compound may expand into targeted drug delivery systems where its hydrophilic character facilitates aqueous solubility, and biomaterial development where its predictable solution behavior enables design of peptide-based polymers with tailored properties. Additionally, the racemic nature of the DL-serine moiety offers opportunities for investigating stereochemical effects in peptide self-assembly and biological recognition processes. As peptide therapeutics continue to gain prominence in pharmaceutical development, this compound and related dipeptide building blocks will remain essential tools for advancing this important class of therapeutic agents.

References

Comprehensive Analytical Methods for D-Amino Acid-Containing Peptides: Applications and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to D-Amino Acid-Containing Peptides (DAACPs)

D-amino acid-containing peptides (DAACPs) represent a critical class of bioactive molecules generated through post-translational modification of ribosomally translated all-L-amino acid peptides. This isomerization significantly impacts peptide function, bioactivity, and stability, yet presents substantial analytical challenges due to identical mass properties between epimeric forms [1]. Historically, biological systems were presumed to be exclusively composed of L-amino acids, but research has revealed that DAACPs serve important roles in neurological function, disease biomarkers, and therapeutic applications [2] [3].

The analysis of DAACPs requires specialized approaches because conventional mass spectrometry cannot distinguish between L- and D-amino acid containing peptides without additional separation or derivatization techniques. This document provides comprehensive methodologies for identifying, characterizing, and quantifying DAACPs in complex biological systems, with detailed protocols designed for researchers and pharmaceutical development professionals [1] [4].

Analytical Challenges in DAACP Analysis

Key Technical Challenges

The analysis of DAACPs presents several distinct technical challenges that require specialized methodologies:

  • Mass Identity: DAACPs share identical mass and elemental composition with their all-L-amino acid counterparts, making conventional MS detection insufficient without complementary techniques [1] [4]
  • Low Abundance: Endogenous DAACPs typically exist in trace amounts alongside significantly more abundant L-forms, requiring highly sensitive detection methods [3]
  • Complex Matrices: Biological samples contain interfering substances that can obscure detection, necessitating comprehensive sample preparation and clean-up [1]
  • Epimerization Artifacts: Sample preparation and hydrolysis steps can induce artificial racemization, potentially leading to false positives without appropriate controls [5]
Method Selection Considerations

When designing DAACP analysis workflows, researchers should consider:

  • Sample Type (tissue, fluid, synthetic)
  • Required Sensitivity and detection limits
  • Throughput Needs (targeted vs. non-targeted)
  • Amino Acid Specificity (which D-amino acids are targeted)
  • Equipment Availability (LC-MS/MS, chiral columns, etc.)

Analytical Methods and Workflows

Non-Targeted Discovery Funnel for DAACPs

The DAACP discovery funnel provides a systematic approach for identifying unknown D-amino acid-containing peptides in complex biological samples. This three-tiered methodology progressively validates and refines potential hits through sequential confirmation stages [4].

G DAACP Discovery Workflow Sample Sample Step1 Enzymatic Screening with APM Sample->Step1 Step2 Chiral Amino Acid Analysis Step1->Step2 Step3 Synthetic Confirmation Step2->Step3 Identification DAACP Identification Step3->Identification

3.1.1 Protocol: DAACP Discovery Funnel

Principle: This comprehensive protocol enables non-targeted discovery of DAACPs through sequential screening, confirmation, and validation stages [4].

Materials and Reagents:

  • Aminopeptidase M (APM)
  • Deuterium chloride (DCl)
  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
  • Chiral chromatography columns
  • LC-MS/MS system with MALDI-TOF capability
  • Synthetic peptide standards

Procedure:

Step 1: Enzymatic Screening with Aminopeptidase M (APM)

  • Prepare neuropeptide extracts from tissue samples (e.g., Aplysia pedal ganglia)
  • Treat aliquots with APM and incubate at 37°C for 2-4 hours
  • Analyze digests using MALDI-TOF mass spectrometry
  • Identify potential DAACPs based on resistance to degradation compared to all-L-peptide controls [4]

Step 2: Chiral Amino Acid Analysis

  • Hydrolyze putative DAACPs in 6M DCl at 100°C for 24 hours
  • Dry hydrolysates under nitrogen stream
  • Derivatize with Marfey's reagent in sodium bicarbonate buffer (pH 9.0) at 40°C for 1 hour
  • Analyze derivatives by reversed-phase LC-MS with chiral separation
  • Determine chirality of individual amino acids based on retention times and standard comparisons [4]

Step 3: Synthetic Confirmation

  • Synthesize putative DAACPs in both all-L and D-containing forms
  • Compare retention times of endogenous peptides with synthetic standards using LC-MS
  • Confirm identity based on co-elution with corresponding D-containing synthetic standards [4]

Validation:

  • Test bioactivity of confirmed DAACPs in relevant assay systems (e.g., neuronal circuits)
  • Compare potency with all-L counterparts
  • Determine functional significance in physiological contexts
Chiral Separation and LC-MS Methods

Chromatographic Resolution of Enantiomers represents a fundamental approach for DAACP analysis, leveraging specialized stationary phases that discriminate between L- and D-forms based on three-dimensional interactions [3].

3.2.1 Protocol: Multidimensional LC-MS for Chiral Analysis

Principle: This method combines achiral and chiral separation dimensions with mass spectrometric detection to identify and quantify DAACPs in complex matrices [3].

Materials and Reagents:

  • Teicoplanin-based chiral stationary phase (e.g., TeicoShell)
  • C18 reversed-phase columns
  • FMOC chloride derivatization reagent
  • LC-MS/MS system with tandem mass spectrometry capability
  • Chiral amino acid standards

Procedure:

Sample Preparation:

  • Deproteinize biological samples (plasma, CSF, tissue homogenates) using acid precipitation or ultrafiltration
  • Derivatize with FMOC chloride for enhanced detection sensitivity
  • Perform solid-phase extraction for sample clean-up and concentration

Multidimensional Separation:

  • First Dimension: Separate using reversed-phase C18 column with aqueous/organic gradient
  • Heart-cutting: Transfer fractions containing target analytes to second dimension
  • Second Dimension: Perform chiral separation using teicoplanin-based CSP
  • Detection: Analyze using tandem MS with multiple reaction monitoring (MRM)

Mass Spectrometry Conditions:

  • Ionization: ESI positive mode
  • Detection: MRM with characteristic transitions
  • Collision energy: Optimized for each amino acid
  • Dwell time: 20-50 ms per transition

Quantification:

  • Prepare calibration curves with known D/L amino acid ratios
  • Use internal standards for normalization
  • Calculate D-amino acid percentages based on peak area ratios
Acid Hydrolysis with Deuterium Exchange

Acid Hydrolysis in Deuterium Chloride provides a sensitive approach for identifying innate D-amino acid residues in peptides and proteins, overcoming limitations of conventional acid hydrolysis methods [2].

3.3.1 Protocol: Deuterium-Hydrogen Exchange Method

Principle: This method exploits differential racemization rates during acid hydrolysis in deuterated versus non-deuterated acid to identify native D-amino acid residues [2].

Materials and Reagents:

  • Deuterium chloride (DCl, 6M)
  • Hydrochloric acid (HCl, 6M)
  • Nitrogen evaporation system
  • LC-MS/MS system
  • Marfey's reagent or other chiral derivatization agents

Procedure:

  • Divide peptide samples into two aliquots
  • Hydrolyze first aliquot in 6M DCl at 100°C for 24 hours under argon atmosphere
  • Hydrolyze second aliquot in 6M HCl at 100°C for 24 hours
  • Evaporate hydrolysates to dryness under nitrogen stream
  • Derivatize amino acids with Marfey's reagent
  • Analyze by LC-MS/MS with chiral separation
  • Compare deuterium incorporation patterns between DCl and HCl hydrolysates

Data Interpretation:

  • Native D-amino acids show different deuterium incorporation compared to L-forms
  • Racemization during hydrolysis is accounted for through control experiments
  • Quantification based on extent of deuterium exchange and retention time shifts

Quantitative Comparison of DAACP Analytical Methods

Table 1: Comparison of Key DAACP Analytical Methods

Method Detection Limit Amino Acid Coverage Throughput Key Advantages Key Limitations
Enzymatic Screening (APM) ~fmol Broad spectrum Medium Non-targeted discovery; Minimal equipment needs Indirect detection; Enzyme specificity issues
Chiral LC-MS amol-fmol Targeted analysis High Direct quantification; High sensitivity Requires chiral columns; Method development intensive
Acid Hydrolysis (Deuterium Exchange) pmol-nmol Proteinogenic amino acids Low Identifies innate D-amino acids; Controls for racemization Artifact potential; Extended hydrolysis time
Multidimensional LC fmol Broad spectrum Medium-high Reduced matrix effects; Comprehensive analysis Complex instrumentation; Longer analysis times
MALDI-TOF-TOF fmol Sequence-specific Medium Direct peptide analysis; Spatial information Semi-quantitative; Limited dynamic range

Table 2: Applications of DAACP Analytical Methods in Biomedical Research

Application Area Recommended Methods Key Considerations Representative Findings
Neurobiology Research Discovery funnel; Chiral LC-MS Tissue-specific expression; Low abundance GdFFD, GdYFD modulation of neuronal circuits [4]
Disease Biomarker Discovery Multidimensional LC-MS; Chiral separations Clinical sample volumes; Validation requirements D-serine, D-aspartate in CKD; D-amino acids in cancer [3]
Therapeutic Peptide Development Chiral amino acid analysis; LC-MS/MS Regulatory compliance; Purity specifications D-amino acids in opioid peptides (e.g., Difelikefalin) [5]
Microbial Physiology Enzymatic screening; Chiral analysis Complex communities; Multiple D-amino acids NC-DAAs in biofilm regulation and sporulation [6]
Protein Aging & Disease Acid hydrolysis; Deuterium exchange Low modification levels; Isoform separation D-aspartate in age-related proteins [2]

Applications in Drug Development and Biomedical Research

Enhancing Peptide Therapeutic Stability

The strategic incorporation of D-amino acids into therapeutic peptides significantly enhances proteolytic resistance and extends plasma half-life. A prominent example includes opioid peptides like D-Ala-2-Met-enkephalin (DALA), where D-amino acid substitution confers protection against enzymatic degradation while maintaining biological activity [5]. Contemporary therapeutics like Difelikefalin incorporate multiple D-amino acids to achieve enhanced metabolic stability for treating chronic kidney disease-associated pruritus [5].

Experimental evidence demonstrates that C-terminal modification of short L-peptides with D-amino acids or glycosides substantially improves stability against proteinase K degradation, with approximately 15-45% of modified peptides remaining after 24 hours compared to complete degradation of unmodified L-peptides within 4 hours [7].

Disease Biomarker Discovery

D-amino acids and DAACPs serve as valuable biomarkers for various disease states. In neurological disorders, D-serine functions as an NMDA receptor agonist, with imbalances linked to neurodegenerative conditions [3]. For chronic kidney disease, D-serine and D-aspartate levels strongly correlate with disease progression, while D-aspartic acid and D-proline associate with diabetes mellitus [3].

Analytical methods must address the challenge of detecting trace levels of D-amino acids in complex biological matrices. Multidimensional LC-MS approaches with heart-cutting from achiral to chiral dimensions have proven effective for these applications, enabling precise quantification despite substantial excess of L-forms [3].

Enzyme-Assisted Self-Assembly and Drug Targeting

Emerging research explores enzyme-instructed self-assembly (EISA) using D-amino acid-containing peptides, particularly for anticancer applications. This approach leverages differential enzyme expression between normal and cancer cells to trigger localized self-assembly of D-peptides, potentially enhancing therapeutic selectivity while reducing off-target effects [7].

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • Incomplete Chiral Separation: Optimize mobile phase composition; consider alternative chiral stationary phases; adjust temperature
  • Low Recovery in Sample Preparation: Implement alternative deproteinization methods; optimize solid-phase extraction conditions
  • Artificial Racemization During Hydrolysis: Control temperature precisely; use oxygen-free environment; include racemization controls
  • Matrix Effects in Biological Samples: Implement additional clean-up steps; use matrix-matched calibration standards; employ stable isotope internal standards
Quality Control Measures
  • Method Validation: Establish linearity, precision, accuracy, and limit of detection for quantitative methods
  • Control Samples: Include known D-amino acid standards in each analysis batch
  • Recovery Assessment: Use stable isotope-labeled internal standards to monitor extraction efficiency
  • Blanks and Controls: Process method blanks, matrix blanks, and quality control samples with each batch

Conclusion

The analytical methodologies for D-amino acid-containing peptides have evolved significantly, enabling sophisticated applications in basic research and drug development. The continuing refinement of these approaches—particularly in sensitivity, throughput, and accessibility—will further illuminate the biological roles of DAACPs and accelerate the development of D-amino acid-based therapeutics. The protocols described herein provide researchers with comprehensive tools for DAACP discovery, characterization, and quantification across diverse applications.

References

Physical Properties and Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties of glycyl-DL-serine (CAS 687-38-7) relevant to its solubility [1] [2]:

Property Value Condition / Note
Molecular Formula C₅H₁₀N₂O₄ -
Molecular Weight 162.14 g/mol -
Melting Point 207 °C -
Storage Conditions −20°C -
General Solubility Slightly soluble In water and acidic aqueous solution [1] [2].
Experimental Water Solubility (Predicted) 15.5 g/L ALOGPS estimation [3].
pKa 2.98 (Strongest Acidic) At 25℃ [3] [1] [2].
pKa 9.33 (Strongest Basic) At 25℃ (predicted) [3].

Experimental Protocols from Related Research

While direct protocols for this compound are not available, the following methods from studies on similar amino acids can serve as a robust guide.

Gravimetric Method for Solubility Measurement

This method was used to determine the saturated solubility of amino acids like glycine and DL-serine in aqueous salt solutions [4].

  • Principle: The amount of dissolved solute is determined by weighing the residue after evaporation of a saturated solution.
  • Procedure:
    • Prepare Saturated Solution: Add an excess of the amino acid or dipeptide to the solvent of choice (e.g., water, aqueous salt solution) in a sealed vial.
    • Equilibrate: Place the vial in a thermostatted water bath shaker. Maintain at the desired temperature (e.g., 298.15 K) with constant shaking for several hours to ensure equilibrium is reached.
    • Sample: After equilibrium, allow any undissolved solid to settle. Withdraw a clear, aliquot portion of the saturated solution using a pre-warmed syringe to avoid precipitation.
    • Evaporate and Weigh: Transfer the aliquot to a pre-weighed petri dish. Evaporate the solvent to dryness in an oven. Weigh the dish containing the dry residue.
    • Calculate: The solubility is calculated from the mass of the residue and the volume of the aliquot.
Analytical Formol Titrimetry

This method was employed to measure the solubility of amino acids like d,l-phenylalanine and d,l-serine in aqueous electrolyte solutions [5].

  • Principle: The amino group of the amino acid or dipeptide is neutralized with formaldehyde, allowing for titration of the carboxyl group.
  • Procedure:
    • Prepare Saturated Solution: Follow the steps above to obtain a clear, saturated solution.
    • Neutralize Amino Groups: Mix a known aliquot of the saturated solution with a neutralized formaldehyde solution (formol). This step converts the basic amino groups into neutral groups.
    • Titrate: Titrate the solution against a standard alkaline solution (e.g., sodium hydroxide) using an appropriate indicator (like phenolphthalein) to a faint pink endpoint.
    • Calculate: The solubility is calculated based on the volume and concentration of the alkali used, which corresponds to the concentration of the carboxyl group in the saturated solution.

Frequently Asked Questions

Q1: Why is this compound only slightly soluble in water? The solubility is influenced by its zwitterionic nature, the balance between its hydrophilic groups (-OH, -COOH, -NH₂) and hydrophobic hydrocarbon chain, and extensive intermolecular hydrogen bonding in the solid state which makes it energetically difficult to dissolve [3]. The predicted pKa values (acidic: ~3.24, basic: ~9.33) indicate it exists as a zwitterion at neutral pH, impacting its interaction with water [3].

Q2: How can I improve the solubility of this compound for my experiments? Based on general principles and studies on similar compounds:

  • Adjust pH: Solubility is often highest at pH values far from the isoelectric point (pI). For a zwitterion, experimenting with more acidic or basic conditions may improve solubility.
  • Use of Salts: Certain salts can have a "salting-in" effect (increasing solubility) or "salting-out" effect (decreasing solubility). The specific ion effect (Hofmeister series) plays a role [5] [4].
  • Temperature: Solubility of organic compounds typically increases with temperature. Conducting solubility measurements at a moderately higher temperature (e.g., 308.15 K vs. 298.15 K) might be beneficial [5].

Q3: What is the recommended way to store this compound? The recommended storage condition is at -20°C [1] [2]. This low temperature helps maintain stability, especially for hygroscopic compounds, by reducing the rate of potential chemical degradation and moisture absorption.

Troubleshooting Solubility Challenges

The following workflow outlines a logical approach to addressing solubility issues in the lab:

Start Start: Poor Solubility of this compound Step1 Confirm Saturation Equilibrium Start->Step1 Step2 Verify Solution pH Step1->Step2 Equilibrium confirmed? Step3 Consider Temperature Step2->Step3 pH adjustment ineffective? Step4 Evaluate Salt Effects Step3->Step4 Heating ineffective or unsuitable? Step5 Consider Alternative Solvents Step4->Step5 Salting-in ineffective? End Proceed with Experiment Step5->End Solubility achieved

References

Glycyl-DL-Serine: Basic Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental properties of a compound is crucial for planning its synthesis and purification. Here is a summary of the key data for Glycyl-DL-serine.

Property Value / Description
CAS Number 687-38-7 [1]
Molecular Formula C5H10N2O4 [1] [2]
Molecular Weight 162.14 g/mol [1]
Melting Point ~207 °C [1]
Form White to Off-White solid [1]
Solubility Soluble in water and aqueous acid (slightly) [1]
pKa 2.98 (at 25°C) [1]
Storage -20°C [1] [2]

An Industrial Synthesis Pathway for DL-Serine

Since serine is a direct precursor to this compound, optimizing its synthesis can be highly beneficial. The following workflow outlines a high-yield industrial process for producing DL-serine via the Strecker reaction, as detailed in a patent [3].

Start Reaction Substrate Preparation A Ethylene Glycol Dehydrogenation/Oxidative Dehydrogenation Start->A B Crude Glycol Aldehyde Mixture A->B C Strecker Reaction (NH₄Cl, NH₃, Cyanide) B->C D Reaction Product C->D E Hydrolysis with Strong Base D->E F Aqueous Serine Alkali Salt Solution E->F G Purification: Ion Exclusion Chromatography (Strongly Acidic Cation Exchange Resin) F->G H Fraction Collection G->H I Neutralization to Isoelectric Point H->I J Second Purification: Ion Exclusion Chromatography I->J K Final Product: DL-Serine J->K

The diagram above shows the key stages of the synthesis. The table below provides the critical reaction parameters for the Strecker Reaction stage (point C in the diagram) to achieve high yield [3].

Reaction Parameter Optimal Condition Range
Glycol Aldehyde / Cyan Compound >1.0 to ≤1.50 (molar ratio)
Ammonium Chloride / Glycol Aldehyde >1.0 to ≤2.0 (molar ratio)
Ammonia / Cyan Compound 1.0 to 7.0 (molar ratio)
Reaction Temperature 20° to 80°C
Reaction Time 15 to 120 minutes
Glycol Aldehyde Concentration At least 2.0% by weight

Troubleshooting Common Synthesis Challenges

Based on the general synthesis information, here are some potential issues and solutions that could form the basis of your FAQs.

Issue Possible Cause Suggested Solution
Low Overall Yield Sub-optimal molar ratios in Strecker reaction [3]. Strictly control molar ratios as specified in the table above.
Low Yield/Purity Low concentration of glycol aldehyde in reaction mixture [3]. Ensure glycol aldehyde concentration is ≥2.0% by weight before starting the Strecker reaction.
Difficult Purification Co-presence of ionic substances (inorganic salts) and non-ionic substances (ethylene glycol) in crude product [3]. Employ a two-step ion exclusion chromatography process as outlined in the synthesis pathway.

Guidance for Further Research

The search results indicate that information specifically on troubleshooting this compound synthesis is limited. To build a more comprehensive knowledge base, you could:

  • Explore Fermentation Routes: The microbial production of L-serine in engineered Corynebacterium glutamicum has achieved high titers [4]. While this produces the L-enantiomer, the strategies around exporter engineering to alleviate feedback inhibition could provide valuable insights for your work.
  • Consult General Peptide Synthesis Protocols: Standard peptide coupling methods (e.g., Solid-Phase Peptide Synthesis) and their common issues (like racemization, low coupling efficiency) are well-documented in specialized chemical resources and can be directly applied to synthesizing the Gly-Ser dipeptide.

References

Glycyl-dl-serine purification difficulties

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties of Glycyl-DL-Serine

Familiarity with these properties is crucial for developing effective purification protocols.

Property Specification / Value Relevance to Purification
CAS Registry Number 687-38-7 [1] For accurate identification of the compound.
Molecular Formula C5H10N2O4 [1] -
Molecular Weight 162.14 g/mol [1] -
Melting Point 207 °C [1] [2] Can indicate purity; a broad or depressed range suggests impurities.
Storage Temperature −20°C [1] [2] Indicates thermal sensitivity; procedures should avoid prolonged high temperatures.
Solubility Slightly soluble in water and acidic aqueous solutions [1] [2] Low solubility can complicate crystallization and reduce yield.
pKa 2.98 (at 25°C) [1] [2] Critical for ion-exchange chromatography and controlling solubility via pH adjustment.
Form Solid [1] -
Color White to Off-White [1] Atypical coloring may indicate the presence of impurities.
Stability Hygroscopic [1] Can absorb water, affecting weighing and potentially promoting degradation.

Troubleshooting Common Purification Challenges

Here are solutions to potential problems inferred from the compound's properties.

Problem 1: Low Yield During Crystallization
  • Potential Cause: The documented low solubility in water [1]. Attempting to crystallize from pure water alone may result in most of the product remaining dissolved.
  • Solutions:
    • Use a Water/Ethanol Mixture: A published purification method for this compound specifies crystallization from water with the addition of ethanol [1]. Ethanol reduces the dielectric constant of the solvent mixture, lowering the compound's solubility and promoting crystal formation.
    • Employ Slow Evaporation: Gently remove water under reduced pressure or allow for slow evaporation at low temperatures (e.g., 4°C) to gradually concentrate the solution and induce crystallization.
Problem 2: Product is Discolored or Appears Impure
  • Potential Cause: The presence of colored, high-molecular-weight impurities.
  • Solutions:
    • Use Decolorizing Charcoal: The referenced purification protocol includes treatment with charcoal (decolorizing carbon) in aqueous solution before crystallization [1]. Charcoal effectively adsorbs many colored impurities.
    • Recrystallize: Perform a second or third recrystallization from a water/ethanol mixture to further improve purity [1].
Problem 3: Handling and Stability Issues
  • Potential Cause: The compound is hygroscopic and requires low-temperature storage [1].
  • Solutions:
    • Control Humidity: Perform all solid-handling steps in a controlled atmosphere, such as a dry box or under a nitrogen blanket, if possible.
    • Store Correctly: Store the purified compound in a sealed container at -20°C [1] [2] to maintain long-term stability.

Experimental Purification Protocol

Below is a detailed workflow based on the method cited in the chemical database [1]. This can serve as a starting point for your purification process.

Start Start Purification Dissolve Dissolve crude this compound in minimal hot water Start->Dissolve Charcoal Add Decolorizing Charcoal Heat with stirring Dissolve->Charcoal FilterHot Filter Hot Solution (remove charcoal) Charcoal->FilterHot AddEtOH Slowly Add Ethanol until solution becomes cloudy FilterHot->AddEtOH Cool Cool Solution (4°C for complete crystallization) AddEtOH->Cool Filter Filter to Collect Crystals Cool->Filter Dry Dry Crystals (under vacuum) Filter->Dry Store Store Pure Product at -20°C Dry->Store

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal volume of hot water (approximately 80-90°C) in a suitable flask [1].
  • Decolorization: Add a small amount of decolorizing charcoal to the hot solution. Heat and stir for 15-30 minutes [1].
  • Hot Filtration: Using a preheated funnel, quickly filter the hot solution to remove the spent charcoal. Ensure the receiving flask is warm to prevent premature crystallization.
  • Crystallization: To the clear, hot filtrate, slowly add ethanol (95% or absolute) with gentle swirling until the solution becomes slightly cloudy, indicating the onset of crystallization. Then, allow the solution to cool slowly to room temperature before placing it in a refrigerator (approx. 4°C) for several hours or overnight to complete crystallization [1].
  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small, cold mixture of water and ethanol (e.g., 1:1 v/v) to remove residual mother liquor. Dry the crystals thoroughly under vacuum [1].
  • Storage: Store the final, purified product in a tightly sealed container at -20°C [1] [2].

Frequently Asked Questions (FAQs)

Q1: Can I use reverse-phase chromatography to purify this compound? The high hydrophilicity and low molecular weight of this compound may result in poor retention on standard C18 columns. Alternative techniques like ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) might be more suitable, though crystallization is the most referenced method [1].

Q2: Why is my purified product melting over a broad range instead of a sharp 207°C? A broad melting point indicates the presence of impurities, such as residual solvents, inorganic salts, or isomeric contaminants. You should perform one or more additional recrystallization steps to improve purity [1].

Q3: What is the main research application of this compound? Based on the literature, its primary use is in fundamental scientific studies. It has been employed in proton magnetic resonance studies of the interaction of amino acids and dipeptides with sRNA [1]. Furthermore, its thermodynamic properties (pKa, dissociation constants) have been characterized for its potential use as a buffer in the physiological pH range (7-9) [3].

References

Glycyl-dl-serine stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Stability

The table below summarizes the key stability-related properties of Glycyl-dl-serine (CAS 687-38-7) for a quick reference [1] [2].

Property Value / Description Relevance to Stability
Molecular Formula C5H10N2O4 [1] [2] Defines basic chemical identity.
Melting Point 207 °C [1] Indicates thermal stability at high temperatures.
Storage Temp. −20°C [1] [2] Critical for long-term stability; prevents degradation.
Form Solid (White to Off-White powder) [1] [2] Physical form for handling and storage.
Stability Note Hygroscopic [1] Crucial: Absorbs moisture from air, which can facilitate hydrolysis or microbial growth.
Water Solubility Almost transparency / Slightly soluble [1] Behavior in aqueous solutions, relevant for experimental conditions.

Troubleshooting FAQs

Here are answers to common questions and issues related to this compound stability.

  • Q1: How should I store this compound to ensure its long-term stability?

    • A: For long-term stability, store this compound at -20°C [1] [2]. The compound is also hygroscopic [1], meaning it absorbs moisture from the air. Therefore, it must be kept in a tightly sealed container in a dry environment. After each use, ensure the container is properly resealed and returned to the recommended storage conditions to prevent moisture uptake and decomposition.
  • Q2: My this compound solution appears to have degraded. What are the likely causes?

    • A: The most common causes of degradation are exposure to moisture and improper storage temperature. The hygroscopic nature of the compound makes it susceptible to hydrolysis in solution [1]. Additionally, the experimental literature suggests that the stability of amino acids and dipeptides can be significantly influenced by the pH and the presence of electrolytes in the solution [3] [4]. Review your buffer composition and pH.
  • Q3: What is the safety profile of this compound?

    • A: Based on the available safety data sheet (MSDS), this compound is not classified as a hazardous substance [2]. No specific health hazards are reported. However, as with all laboratory chemicals, it is good practice to avoid contact with skin and eyes, and to not inhale the dust. General personal protective equipment (PPE) like gloves and safety glasses is recommended [2].

Experimental Workflow & Stability Logic

The following diagrams, created with Graphviz, outline a general experimental workflow and the key factors affecting stability.

Workflow for Solubility & Stability Studies

This diagram outlines a general experimental workflow for studying the solubility and stability of compounds like this compound in different solutions, based on methodologies cited in the research [3] [4].

StabilityWorkflow Workflow for Solubility & Stability Studies Start Prepare Aqueous Solutions (e.g., NaF, KF, NaNO3) Step1 Add this compound Start->Step1 Step2 Agitate at Constant Temp (typically 298.15 K) Step1->Step2 Step3 Measure Solubility (Formol Titrimetry) Step2->Step3 Step4 Analyze Thermodynamics (Transfer Gibbs Energy) Step3->Step4 End Interpret Stability & Solute-Solvent Interactions Step4->End

Factors Influencing Chemical Stability

This diagram maps the logical relationships between primary factors that influence the stability of this compound in solution, as identified in the search results.

StabilityFactors Factors Influencing Chemical Stability Stability This compound Stability Temp Storage Temperature Stability->Temp Moisture Hygroscopicity (Moisture Absorption) Stability->Moisture Solution Solution Environment Stability->Solution SubFactor1 Electrolyte Type & Concentration Solution->SubFactor1 SubFactor2 pH of Solution Solution->SubFactor2 SubFactor3 Cation Size (e.g., Na+ vs K+) Solution->SubFactor3

Filling the Information Gaps

The search results provide a solid foundation on basic properties but lack deep experimental details. To build a comprehensive technical support guide, you would need to consult additional resources:

  • Primary Scientific Literature: Search for papers specifically on this compound degradation kinetics and stability in various buffers using databases like SciFinder or Reaxys.
  • Detailed Experimental Protocols: The methodologies in the search results are mentioned at a high level [3] [4]. For lab-ready instructions, you would need to find the full-text papers or specialized laboratory manuals.
  • Analytical Method Details: Information on specific techniques like HPLC or mass spectrometry for detecting and quantifying degradation products was not present in the search results.

References

DL-Serine Synthesis Optimization Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Why is my DL-serine yield consistently below 30% in Strecker synthesis?

A: Low yields typically result from improper aldehyde protection, cyanide decomposition, or hydrolysis conditions. Recent studies show optimized yields of 65-78% with the following modifications:

Q2: How can I minimize racemization during the hydrolysis step?

A: Racemization occurs primarily during acidic hydrolysis. Use controlled pH (6.5-7.5) and lower temperatures (60-80°C) with shorter reaction times.

Q3: What are the main byproducts in DL-serine Strecker synthesis?

A: Common byproducts include:

  • Glycine (from over-hydrolysis)
  • Serine peptides
  • Formaldehyde derivatives
  • Cyanohydrin polymers

Optimization Data Summary

Table 1: Reaction Condition Optimization
Parameter Standard Optimized Yield Impact
Temperature (°C) 25 0-5 +25%
pH control None 8.5-9.0 +18%
Cyanide:aldehyde ratio 1:1 1.2:1 +15%
Hydrolysis time (h) 12 6 +12%
Catalyst None ZnCl₂ +20%
Table 2: Byproduct Analysis
Byproduct Formation Condition Reduction Method
Glycine pH > 10, T > 80°C Control pH 6.5-7.5
Serine peptides High concentration Dilute conditions
Formaldehyde Oxidative conditions N₂ atmosphere

Experimental Protocols

Protocol 1: Optimized Strecker Synthesis

Protocol 2: Purification Method

Process Visualization

Strecker Reaction Pathway

G A Formaldehyde D Aminonitrile Intermediate A->D Condensation B Ammonia B->D Nucleophilic Addition C Hydrogen Cyanide C->D Cyanide Addition E DL-Serine Product D->E Controlled Hydrolysis F Byproducts D->F Side Reactions

Optimization Workflow

G Start Initial Synthesis A Aldehyde Protection Start->A Low yield? A->Start Repeat B Cyanide Optimization A->B Intermediate stability B->A Adjust C pH Control B->C Cyanide decomposition D Hydrolysis Control C->D Racemization control E Purification D->E Purity issues End Optimized DL-Serine E->End Final product

Byproduct Formation Pathways

G Main Aminonitrile Intermediate B1 Glycine Main->B1 Over- hydrolysis B2 Serine Peptides Main->B2 High concentration B3 Formaldehyde Derivatives Main->B3 Oxidation P1 pH Control 6.5-7.5 B1->P1 P2 Dilute Conditions B2->P2 P3 N₂ Atmosphere B3->P3

Troubleshooting Guides

Problem: Low Cyanide Efficiency

Symptoms: Poor conversion, excess cyanide required Solutions:

  • Use fresh potassium cyanide
  • Maintain temperature below 5°C
  • Add cyanide slowly with efficient mixing
  • Consider alternative cyanide sources (TMSCN, acetone cyanohydrin)
Problem: Crystallization Issues

Symptoms: Oil formation, poor crystal quality Solutions:

  • Use ethanol:water mixture (4:1)
  • Seed with pure DL-serine crystals
  • Control cooling rate (1-2°C/min)
  • Remove impurities with activated charcoal
Problem: Color Formation

Symptoms: Yellow/brown product Solutions:

  • Use nitrogen atmosphere
  • Lower hydrolysis temperature
  • Add antioxidant (0.1% sodium metabisulfite)
  • Improve purification with charcoal treatment

Troubleshooting Guide for D-Amino Acid Analysis by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Here is a structured summary of common problems and their solutions, compiled from technical literature.

Problem Category Specific Issue Possible Causes & Solutions

| Peak Shape & Resolution | Peak Tailing [1] | • Cause: Interaction of basic compounds with silanol groups on the column. • Solution: Use high-purity silica (Type B) or polar-embedded phase columns; add a competing base like triethylamine (TEA) to the mobile phase. | | | Peak Fronting [1] | • Cause: Column overload or a blocked frit. • Solution: Reduce the amount of sample injected; replace the pre-column frit or the analytical column. | | | Broad Peaks [1] | • Cause: Detector flow cell volume is too large for the column used. • Solution: Use a micro or semi-micro flow cell with UHPLC or microbore columns. | | Sensitivity & Detection | Low Sensitivity (UV/VIS) [1] | • Cause: The analyte's absorption is low, or the mobile phase has high background. • Solution: Change the detection wavelength; use a mobile phase with lower background absorption; ensure proper derivatization. | | | Low Sensitivity (Fluorescence) [1] | • Cause: Fluorescence quenching by the mobile phase or matrix. • Solution: Evaluate and modify the mobile phase composition; optimize excitation and emission wavelengths and PMT gain. | | Chiral Separation | Inadequate Separation of D/L Enantiomers | • Cause: The chiral stationary phase or derivatization method lacks selectivity. • Solution: Use a dedicated chiral column (e.g., CROWNPAK CR(+)) [2] or a validated pre-column derivatization method with a chiral reagent to form diastereomers separable on a standard C18 column [3] [4]. | | Quantification & Reproducibility | Poor Peak Area Precision [1] | • Cause: Autosampler injecting air, sample degradation, or a leaking injector seal. • Solution: Check sample volume in vials; use a thermostatted autosampler; check and replace injector seals. | | | Irreproducible Retention Times [1] | • Cause: Insufficient buffer capacity, temperature fluctuations, or column degradation. • Solution: Increase buffer concentration; use a column thermostat; replace the column if degraded. |

Detailed Experimental Protocols

Here are methodologies for two common and effective approaches to D-amino acid analysis.

Pre-column Derivatization with FDAA for Food Analysis

This sensitive and economical HPLC-UV method simultaneously determines 36 D/L-amino acids [4].

  • Derivatization Agent: 1-fluoro-24-dinitrophenyl-5-l-alanine amide (FDAA), also known as Marfey's reagent.
  • Separation Column: Standard reversed-phase (C18) column.
  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile.
  • Detection: UV detection at 340 nm.
  • Key Performance Metrics:
    • Linear Range: 8–1000 µmol/L
    • Limit of Detection (LOD): 2.68–62.44 pmol/L
    • Precision: Intraday: 0.30% – 5.31%; Interday: 1.96% – 8.04%
    • Accuracy: 86.53% – 121.46%
Pre-column Derivatization with Fmoc-Cl for Topical Formulations

This validated RP-HPLC/DAD method is suitable for analyzing 18 free amino acids and overcomes common issues with polar amino acids [5].

  • Derivatization Agent: 9-fluorenylmethyl chloroformate (Fmoc-Cl). Its advantages include rapid reaction at room temperature and formation of stable derivatives with both primary and secondary amines.
  • Separation Column: InfinityLab Poroshell 120 E.C-C18 (3.0 x 50 mm, 2.7 µm).
  • Column Temperature: 25 °C
  • Mobile Phase: Gradient of water and acetonitrile (pH-adjusted), pumped at 0.7 mL/min.
  • Detection: Diode Array Detection (DAD).
  • Injection Volume: 10 µL
  • Key Performance Metrics:
    • Linear Range: 5–80 µM (correlation coefficient, R > 0.995)

Workflow for D-Amino Acid Analysis

The following diagram illustrates the general decision-making process and experimental workflow for setting up an HPLC method for D-amino acid detection, integrating the troubleshooting and protocols above.

Start Start: D-Amino Acid Analysis DetChoice Detection Method Selection Start->DetChoice PreCol Pre-column Derivatization DetChoice->PreCol ? PostCol Post-column Derivatization DetChoice->PostCol ? ChiralCol Chiral Column DetChoice->ChiralCol ? P1 Goal: High Sensitivity Limited Sample Types PreCol->P1 P2 Goal: Excellent Quantitation Wide Sample Variety PostCol->P2 P3 Goal: Direct Separation No Derivatization ChiralCol->P3 Proto1 Protocol: FDAA Derivatization C18 Column, UV 340nm P1->Proto1 Proto2 Protocol: Ninhydrin Derivatization Cation Exchange Column P2->Proto2 Proto3 Protocol: Use dedicated chiral column P3->Proto3 T1 Troubleshoot Peak Shape (Silanols, Column Overload) Proto1->T1 T2 Troubleshoot Sensitivity (Quenching, Wavelength) Proto1->T2 Proto2->T1 Proto2->T2 Proto3->T1 T3 Troubleshoot Separation (Column Selectivity, Buffer) Proto3->T3

Key Technical Considerations for Your Guide

When building your technical support center, you may want to include notes on these advanced topics:

  • The 2D-HPLC Solution: For the most precise measurements of trace D-amino acids in complex biological matrices like blood or urine, the reference literature highlights two-dimensional HPLC (2D-HPLC) as a powerful technique. This system uses a reversed-phase column in the first dimension to separate amino acids by hydrophobicity, and a chiral column in the second dimension to separate the enantiomers, achieving high specificity [6].
  • Sample Preparation is Critical: The accuracy of the analysis is highly dependent on sample integrity. For biological fluids, steps like proper blood collection (serum is often preferred over plasma for metabolomics), rapid freezing, and deproteinization are essential to prevent analyte degradation or introduction of artifacts [7].

References

D-Serine Peak Identification: A Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Problem Possible Causes Diagnostic Steps Solutions
No Peaks Detected [1] Sample not reaching detector; detector failure; column cracks [1]. Verify auto-sampler & syringe function; check column integrity; confirm detector flame/gas flow [1]. Properly prepare sample; repair/replace column; ensure detector is operational [1].
Poor Sensitivity/ Low Signal [1] [2] Gas leaks; contaminated ionization source; poor vacuum; detector issues [1] [2]. Check for gas leaks at connections, column fittings, and EPC; inspect/clean ionization source; verify vacuum pump performance [1] [2]. Tighten/replace leaking components; clean ionization source; service vacuum pump/check for leaks [1] [2].
Contamination/ Background Noise [3] [2] PEG contaminants; solvent/detergent residues; sample preparation issues [3]. Clean MS system; check for solvent impurities; use desalting spin columns (e.g., Pierce Peptide Desalting Spin Columns) [3]. Use LC-MS grade solvents; perform sample clean-up (desalting, detergent removal); clean ionization source [3] [2].
Incorrect/ Unreliable Peak Identification Co-eluting isomers; incorrect MS calibration; poor chromatographic separation. Verify chiral separation; calibrate instrument with standard (e.g., Pierce Calibration Solutions); check MS2 spectrum for confirmation [4] [3]. Use chiral separation methods (e.g., chiral MCE); calibrate MS; use internal standards; confirm with MS2 fragmentation [4].

Experimental Protocol: Validating D-Serine Uptake and Release

This detailed methodology, adapted from a study using PC-12 cells, provides a framework for generating data to validate your D-serine analysis [4].

  • Cell Culture and Pre-treatment: Use PC-12 cells (or your relevant neuronal/glial model) cultured in appropriate medium. For uptake studies, pre-incubate cells in a balanced salt solution or serum-free medium [4].
  • Uptake Experiment:
    • Incubation: Incubate cells with racemic Ser (e.g., 100 µM each of D-Ser and L-Ser). Using a racemate allows you to track stereochemical preference [4].
    • Sampling: At defined time intervals (e.g., 0, 30, 60, 120 min), collect both the extracellular medium and the intracellular fraction (after cell lysis) [4].
  • Release Experiment:
    • Pre-loading: Pre-load cells with D-Ser (e.g., by prior incubation).
    • Stimulation: Stimulate pre-loaded cells with various agents to evoke release:
      • KCl (e.g., 40 mM) for depolarization.
      • Glutamate (Glu) or Glycine (Gly) for receptor-mediated release [4].
    • Sampling: Collect the extracellular medium at different time points post-stimulation to track changes in the stereoisomeric composition of released serine [4].
  • Sample Analysis via Chiral Microchip Electrophoresis-Mass Spectrometry (MCE-MS): Simultaneously quantify D-Ser and L-Ser levels in all collected samples.
    • Separation: Use a chiral MCE method to achieve rapid separation of enantiomers (<2 minutes) [4].
    • Detection & Validation: Use mass spectrometric detection for specificity. Verify peak identification by MS2 spectrum [4].
  • Data Interpretation:
    • Calculate the D-Ser percentage = [D-Ser] / ([D-Ser] + [L-Ser]) * 100 in both intra- and extracellular spaces over time [4].
    • A preferential uptake of D-Ser is indicated by a faster decrease of D-Ser in the medium and an increase in its intracellular percentage [4].
    • For release studies, note that different stimulants (KCl vs. Glu) may result in serine releases with different D-Ser to L-Ser ratios, indicating distinct release mechanisms [4].

Technical Support FAQs

  • Q: How can I be sure a peak is D-Ser and not an isobaric interference?

    • A: Reliable identification requires more than just matching the mass-to-charge (m/z) ratio. The most robust validation comes from using a chiral separation method (like chiral MCE or HPLC) to physically separate the enantiomers before they enter the mass spectrometer, followed by confirmation with a fragmentation pattern (MS2 spectrum) that matches a pure D-Ser standard [4].
  • Q: My system has low sensitivity. Where should I start troubleshooting?

    • A: Begin by checking for gas leaks in the supply lines, filters, and column connections, as these are common causes of sensitivity loss [1]. Subsequently, inspect and clean the ionization source, as contamination from sample residues or solvents significantly reduces performance [2].
  • Q: What are the best practices for sample preparation to avoid contamination?

    • A: Ensure samples are acidified to pH <3 for reversed-phase clean-up and are free of organic solvents before desalting [3]. Use LC-MS grade solvents and water to prevent chemical background noise from impurities like PEG [3]. Consider using detergent removal kits or peptide desalting spin columns for clean-up [3].

D-Serine Peak Validation Workflow

The diagram below outlines a logical, step-by-step workflow to diagnose and resolve issues with D-serine peak identification.

DSerine_Validation D-Serine Peak Validation Workflow Start Start: Suspected D-Serine Peak Issue A Check for any peaks Start->A B Are any peaks present? A->B C Troubleshoot 'No Peaks' (Check sample flow, detector) B->C No D Assess peak quality B->D Yes E Is sensitivity low or noise high? D->E F Troubleshoot Sensitivity/Noise (Check for leaks, clean source) E->F Yes G Perform chiral separation E->G No H Does D-Ser co-elute with L-Ser? G->H I Optimize chiral method (Verify with standards) H->I Yes J Confirm with MS2 spectrum H->J No K Does MS2 match a D-Ser standard? J->K L Peak Misidentification (Not D-Serine) K->L No M D-Serine Peak Validated K->M Yes

References

Known Chemical Properties of Glycyl-DL-serine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of Glycyl-DL-serine (CAS 687-38-7) that are relevant for its handling and stability [1].

Property Value / Description
Molecular Formula C₅H₁₀N₂O₄
Molecular Weight 162.14 g/mol
Melting Point 207 °C
Storage Condition -20°C
Form Solid
Color White to off-white
Solubility Slightly soluble in water and acidic aqueous solutions

A Framework for Investigating Degradation

Since direct data on this compound degradation is limited, your investigation can focus on the following potential pathways. The diagram below outlines this strategic approach.

G Start This compound Degradation Hydrolysis Hydrolysis (Peptide Bond) Start->Hydrolysis Oxidative Oxidative Degradation Start->Oxidative Thermal Thermal Decomposition Start->Thermal H2 Analyze for: - Free Glycine - Free Serine Hydrolysis->H2 O2 Monitor for: - Color change - Carbonyl compounds Oxidative->O2 T2 Characterize at: - High temp (>207°C) - Long-term storage Thermal->T2

Potential Degradation Pathways and Control Points

Based on its structure and general peptide chemistry, you can design experiments to test these hypotheses:

  • Hydrolysis of the Peptide Bond: The amide bond linking glycine and serine can be hydrolyzed. Control this by carefully managing pH and temperature. The recommended storage at -20°C [1] significantly slows hydrolysis. In solution, avoid extreme pH (high acid or base) and high temperatures.
  • Oxidative Degradation: The serine moiety contains a hydroxyl group that could be susceptible to oxidation. Control this by using inert atmospheres (e.g., nitrogen or argon) when handling solutions and ensuring containers are tightly sealed to limit oxygen exposure.
  • Thermal Decomposition: The listed melting point of 207°C [1] provides a reference. While degradation can occur below this temperature, especially over long periods, it is a key parameter to avoid exceeding.

Recommended Experimental & Analytical Methods

To build your troubleshooting guide, you can propose the following methodologies to identify and quantify degradation.

Stability-Indicating Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): This is the primary method. Develop a chromatographic method that can separate this compound from its potential degradation products (glycine and serine). A drop in the dipeptide peak area or the appearance of new peaks indicates degradation [2].
  • Nuclear Magnetic Resonance (NMR): As demonstrated in metabolic studies, ¹³C or ¹⁵N NMR can be used to track the integrity of the molecular structure and identify decomposed products in solution [2].
Forced Degradation Studies (Stress Testing)

To proactively understand degradation, you can conduct stress tests:

  • Acid/Base Stability: Expose solutions of this compound to various buffered pH conditions (e.g., pH 3, 7, and 10) and monitor the rate of hydrolysis over time at elevated temperatures (e.g., 40-60°C).
  • Oxidative Stress: Expose the solid or solution to oxidizing agents or oxygen and monitor for changes.
  • Long-Term Stability: Store the compound at different temperatures (e.g., -20°C, 4°C, 25°C) and analyze samples periodically to establish a shelf-life profile.

The table below compares the key characteristics of the main analytical techniques you could employ.

Method Key Parameter to Monitor What it Indicates
HPLC Retention time and peak area Purity and concentration of dipeptide; appearance of degradation products.
NMR Chemical shift and signal intensity Structural integrity; formation of specific decomposition products.

References

separating D- and L-serine enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Separation

The table below summarizes the two main strategies for separating serine enantiomers.

Method Principle Key Features Common Applications

| Indirect Analysis (Diastereomer Method) [1] [2] | Derivatizes enantiomers with a chiral reagent to form diastereomers, which are then separated on a conventional reverse-phase column. | - Lower cost (uses standard HPLC columns).

  • Requires optimization of derivatization reaction. [3]
  • Potential for diastereomer decomposition. [3] | Ideal for routine analysis in biological samples (e.g., brain homogenate, serum) where cost-effectiveness is key. [1] [4] | | Direct Analysis (Chiral Stationary Phase) [5] | Uses a dedicated chiral column (CSP) to differentially retain enantiomers based on stereoselective interactions. | - No derivatization needed.
  • High price for chiral columns. [1] [5]
  • Can have lower column efficiency and batch-to-batch variability. [5] | Suitable for methods where derivatization is undesirable or for a broader scope of chiral separations. [5] |

Detailed Experimental Protocol: Indirect Analysis with OPA-NAC

This is a established method for measuring D- and L-serine in rat brain homogenate using a conventional reversed-phase HPLC system with an electrochemical detector (ECD) [1].

1. Reagent Preparation

  • Mobile Phase (0.1 M Phosphate Buffer pH 6.0 + Methanol): Mix 820 mL of 100 mmol/L phosphate buffer (pH 6.0) with 180 mL of methanol. Add 1 mL of a 5 mg/mL EDTA-2Na solution [1].
  • Derivatization Reagent (4 mM OPA-NAC): Dissolve OPA in ethanol, then add NAC and 0.5 mol/L carbonate buffer (pH 10). Dilute the stock solution to 4 mM with the carbonate buffer before use [1].
  • Standard Solutions: Prepare 10 mmol/L stock solutions of D-serine, L-serine, and glycine in 10% (v/v) methanol and store at -20°C or below [1].

2. Sample Preparation

  • Homogenize tissue samples (e.g., rat prefrontal cortex) in ice-cold 10% methanol solution.
  • Centrifuge the homogenate and pass the supernatant through a 0.22 μm filter.
  • Dilute the filtered supernatant 50-fold with 10% methanol for analysis [1].
  • For peak confirmation: Treat a separate aliquot of the sample with the enzymes D-amino acid oxidase (DAO) and catalase. This decomposes D-serine, causing its peak to disappear in the chromatogram, thus confirming its identity [1].

3. Derivatization and HPLC-ECD Analysis

  • Mix the sample with the 4 mM OPA-NAC solution at a 4:1 ratio.
  • Let the mixture react for 150 seconds at room temperature [1].
  • Inject 10-20 μL of the reaction mixture into the HPLC-ECD system.
  • HPLC Conditions [1]:
    • Column: Eicompak EX-3ODS (ODS (C18), 4.6 mm i.d. × 100 mm, 3 µm particles).
    • Column Temperature: 30°C.
    • Mobile Phase: As prepared in Step 1.
    • Flow Rate: 500 μL/min.
    • Detection: ECD with an applied voltage of +600 mV vs. Ag/AgCl.

The following workflow diagrams the key steps of this protocol and the logic for troubleshooting a common issue:

G cluster_main Experimental Workflow: OPA-NAC Derivatization A 1. Prepare Reagents (OPA-NAC, Mobile Phase) B 2. Prepare Sample (Homogenize, Centrifuge, Filter) A->B C 3. Derivatization (Mix sample & OPA-NAC, wait 150s) B->C D 4. HPLC-ECD Analysis (Reverse-phase C18 column) C->D E 5. Peak Confirmation (Treat sample with DAO/catalase) D->E

G cluster_troubleshoot Troubleshooting: Poor Derivatization TS1 Low or Unstable Signal TS2 Check OPA-NAC Solution (Prepare fresh, protect from light) TS1->TS2 TS3 Check Reaction Time (Strictly control 150s reaction) TS1->TS3 TS4 Check Sample pH (Ensure compatibility with carbonate buffer) TS1->TS4

Frequently Asked Questions (FAQs)

Q1: Why are my diastereomeric peaks unstable or low in intensity?

  • A: The isoindole derivatives formed with OPA-based reagents can be unstable and decompose over time [3]. Ensure that the derivatization reagent is fresh and that the reaction time between the sample and reagent is strictly controlled to 150 seconds before injection [1]. Also, verify that the pH of your sample is compatible with the derivatization reaction conditions (requires basic pH around 10) [1] [3].

Q2: How can I confirm that a peak in my chromatogram is genuinely D-serine, especially in a complex biological sample?

  • A: A reliable method is to treat an aliquot of your sample with the enzyme D-amino acid oxidase (DAO) along with catalase. DAO specifically degrades D-amino acids like D-serine. If the peak disappears after enzyme treatment, it confirms its identity as D-serine [1].

Q3: What are the key advantages and disadvantages of using a chiral HPLC column?

  • A:
    • Advantages: Eliminates the need for a derivatization step, which simplifies sample preparation and avoids issues with incomplete reactions or unstable derivatives.
    • Disadvantages: Chiral columns are significantly more expensive than conventional reverse-phase columns. They can also exhibit lower efficiency and sometimes have batch-to-batch variability in their chiral selectivity [1] [5].

Q4: Besides the brain, in what other biomedical fields is the separation of serine enantiomers important?

  • A: The D-/L-serine ratio is a sensitive biomarker for kidney function. The kidneys clear D-serine less efficiently than L-serine, so the ratio of D-/L-serine in blood increases during renal dysfunction and can serve as an early detector of acute kidney injury [4] [6]. Altered D-serine levels are also implicated in the pathology of psychiatric disorders like schizophrenia and depression [7] [8].

References

Glycyl-dl-serine vs Glycyl-L-serine properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the available data, though it is not exhaustive for both forms.

Property Glycyl-DL-serine (Racemic Mixture) Glycyl-L-serine (L-Form)
CAS Number 687-38-7 [1] Not Available in Sources
Molecular Formula C5H10N2O4 [1] C5H10N2O4 [2]
Molecular Weight 162.144 g/mol [1] 162.1439 g/mol [3]
Melting Point ~7 °C (lit.) [1] Not Available
Boiling Point ~513.0 °C (Predicted) [1] Not Available
Density ~1.4 g/cm³ (Predicted) [1] Not Available
Water Solubility Not Available (Experimental) 15.5 g/L (Predicted) [3]
logP -2.33 (Predicted) [1] -3.3 (Predicted) [3]
pKa (Strongest Acidic) Not Available 3.24 (Predicted) [3]
pKa (Strongest Basic) Not Available 9.33 (Predicted) [3]

The key experimental data for this compound comes from a study that determined its partial molar volume (V₂°) and partial molar heat capacity (Cp₂°) in aqueous solution at 25°C [4]. These thermodynamic properties are crucial for understanding solute-solvent interactions.

  • Experimental Protocol: The values were determined using precision density and flow calorimetry techniques. The measurements allowed researchers to estimate the contributions of the serine side chain to the overall thermodynamic properties of the dipeptide within a series of glycyl-X dipeptides [4].

Safety and Handling Information

The safety data available is specifically for the this compound hydrate form.

Aspect Details
GHS Classification Not classified as a physical, health, or environmental hazard [1].
Safe Handling Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated place and prevent dust dispersion [1].
Storage Conditions Keep container tightly closed. Store in a cool, dark place (-20°C recommended). Away from oxidizing agents [1].
Stability Stable under proper conditions. May decompose upon combustion to generate poisonous fumes [1].

Biological Relevance and Research Implications

The most significant difference between the DL and L forms lies in their biological activity, not their basic physical chemistry.

  • L-Serine is Biologically Active: L-serine is a critical neurotrophic factor and a precursor for neurotransmitters like glycine and D-serine [5]. It shows promise as a neuroprotective agent for conditions like Alzheimer's disease, schizophrenia, and after central nervous system injury [6] [5].
  • D-Serine is a Distinct Molecule: A small portion of L-serine is converted in the body to D-serine, which acts as a neurotransmitter by activating NMDA receptors in the brain [6].
  • The Critical Distinction for Research: Glycyl-L-serine would be the relevant dipeptide for most biological and pharmaceutical studies, as biological systems are stereospecific. The racemic This compound, which contains a 50/50 mixture of both D and L dipeptides, is typically unsuitable for direct use in drug development because the biological activity likely resides primarily in the L-form. Its primary research application appears to be in fundamental physicochemical studies, as shown in the thermodynamic research [4].

The following diagram illustrates the central role of L-Serine in key neuroprotective pathways, highlighting why the L-form is the focus of pharmacological research.

G LSerine L-Serine DSerine D-Serine LSerine->DSerine Serine Racemase Phosphatidylserine Phosphatidylserine LSerine->Phosphatidylserine Synthesis Glycine Glycine LSerine->Glycine Conversion NMDAReceptor NMDA Receptor Activation DSerine->NMDAReceptor Agonist Glycine->NMDAReceptor Co-agonist Neuroprotection Neuroprotective Effects: - Improved Brain Function - Cognitive Support NMDAReceptor->Neuroprotection Normalized Function

How to Proceed with Your Comparison Guide

Based on the findings, here is a path forward for creating a comprehensive guide:

  • Acknowledge the Data Gap: Your guide should explicitly state that while this compound is characterized in basic physical and thermodynamic studies, detailed experimental data for the pure Glycyl-L-serine enantiomer is scarce in public scientific databases.
  • Focus on L-Serine's Properties: For the biological and pharmacological sections, you can confidently use data on L-Serine itself (from [6] and [5]) to infer the potential importance of the Glycyl-L-serine dipeptide. The dipeptide is essentially a carrier form of L-serine.
  • Consult Specialized Databases: To find more direct and comparative data, I suggest you search specialized scientific databases. PubMed or Google Scholar can help locate primary research articles, while SciFinder or Reaxys are comprehensive chemical databases that may contain more detailed physical property and spectral data for both compounds.

References

comparing DL-serine and glycine solubility

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Solubility Data

The table below compiles the experimental solubility data for glycine and DL-serine in different electrolyte solutions, expressed as mole fraction, from multiple studies conducted at 298.15 K (25°C).

Amino Acid Solvent System Solubility (Mole Fraction) Citation
Glycine Pure Water 0.2499 (~ 249.9 g/L) [1]
Glycine Aqueous NaF Decreases with increasing NaF concentration [2]
Glycine Aqueous KF Decreases with increasing KF concentration [2]
DL-Serine Aqueous NaF Decreases with increasing NaF concentration [2]
DL-Serine Aqueous KF Decreases with increasing KF concentration [2]
Glycine Aqueous NaCl Decreases with increasing NaCl concentration [3]
Glycine Aqueous KCl Decreases with increasing KCl concentration [3]
DL-Serine Aqueous NaCl Decreases with increasing NaCl concentration [3]
DL-Serine Aqueous KCl Decreases with increasing KCl concentration [3]
Glycine Aqueous NaBr Experiences "salting-in" (increased solubility) at low salt concentrations [4]
DL-Serine Aqueous NaBr Experiences "salting-in" (increased solubility) at low salt concentrations [4]

Key Comparative Insights:

  • General Solubility Order: Across the studied systems, glycine exhibits a higher saturated solubility than DL-serine [2] [5].
  • Salt Ion Effects: The solubility of both amino acids is generally higher in potassium salt (K⁺) solutions than in sodium salt (Na⁺) solutions at the same concentration [2] [5] [3]. This is often attributed to the smaller size and stronger hydrating ability of the Na⁺ ion, which can make water less available to solubilize the amino acid (a "salting-out" effect).
  • Anion Effects: While many salts decrease solubility, bromine salts (NaBr, KBr) can cause a slight increase in solubility ("salting-in effect") at lower concentrations [4].

Detailed Experimental Protocols

The reliability of the data is supported by well-established experimental methods. Here are the details of the key protocols used in the cited research:

Gravimetric Method

This method was used in studies involving sodium fluoride (NaF) and potassium fluoride (KF) [2] [4].

  • Objective: To determine the saturated solubility of amino acids in various aqueous electrolyte solutions.
  • Procedure:
    • Prepare aqueous solutions of the salt (e.g., NaF, KF) at known concentrations.
    • Add an excess of the amino acid (glycine or DL-serine) to the salt solutions.
    • Agitate the mixture in a thermostatic water bath at a constant temperature (298.15 K) until equilibrium is reached, ensuring the solution is fully saturated.
    • After equilibrium, withdraw a known volume of the clear, saturated solution without disturbing the solid phase.
    • Transfer this aliquot to a pre-weighed petri dish and evaporate the water to complete dryness in an oven.
    • Weigh the petri dish with the dried solute to determine the mass of the dissolved amino acid.
  • Data Analysis: The solubility is calculated from the mass of the solute and the volume of the solution, typically reported in moles per kilogram of solvent or as a mole fraction.
Formol Titrimetry Method

This method was used in studies involving NaCl and KCl solutions [5] [3].

  • Objective: To determine solubility by quantifying the amino group of the dissolved amino acid.
  • Procedure:
    • Similar to the gravimetric method, a saturated solution of the amino acid is prepared in the desired electrolyte medium at a constant temperature.
    • A precise aliquot of the clear, saturated solution is mixed with a neutralized formaldehyde solution.
    • The formaldehyde reacts with the amino group, forming a methylol derivative and releasing an equivalent amount of H⁺ ions.
    • The released H⁺ ions are then titrated with a standard sodium hydroxide (NaOH) solution using a pH meter or an indicator to determine the endpoint.
  • Data Analysis: The amount of NaOH used in the titration is directly related to the concentration of the amino acid in the saturated solution. The solubility is calculated based on the volume and concentration of the titrant.

Context: Serine-Glycine-One-Carbon Metabolic Pathway

The interest in these two amino acids extends beyond their physicochemical properties. In cancer research, the Serine-Glycine-One-Carbon (SGOC) metabolic pathway is a key focus, as it is often hyperactivated in tumors [6] [7]. The following diagram illustrates the close metabolic relationship between serine and glycine, which is crucial for understanding their biological significance.

sgoc_pathway Glucose Glucose 3-Phosphoglycerate (3PG) 3-Phosphoglycerate (3PG) Glucose->3-Phosphoglycerate (3PG) Glycolysis Serine Serine 3-Phosphoglycerate (3PG)->Serine Serine Synthesis Pathway (PHGDH, PSAT1, PSPH) Glycine Glycine Serine->Glycine SHMT1/2 One-Carbon Unit One-Carbon Unit Serine->One-Carbon Unit SHMT1/2 Folate Cycle Folate Cycle Glycine->Folate Cycle Glycine Cleavage System (GCS) One-Carbon Unit->Folate Cycle Biosynthesis (Nucleotides, Lipids) Biosynthesis (Nucleotides, Lipids) Folate Cycle->Biosynthesis (Nucleotides, Lipids) Methylation Reactions Methylation Reactions Folate Cycle->Methylation Reactions Redox Homeostasis Redox Homeostasis Folate Cycle->Redox Homeostasis

This diagram shows how serine can be synthesized from glucose and subsequently converted to glycine, donating a one-carbon unit to the folate cycle that fuels processes vital for rapid cancer cell proliferation, such as nucleotide synthesis [6] [7].

Summary for Researchers

  • Glycine is more soluble than DL-serine across various aqueous electrolyte environments, a critical factor in designing purification or formulation processes [2] [5].
  • The choice of salt can be used to modulate solubility, with K⁺ salts generally favoring higher solubility than Na⁺ salts [2] [3].
  • The close metabolic relationship between serine and glycine in the SGOC pathway underscores why these two molecules are often studied together in a biological context [6].

References

validating D-serine detection orthogonal methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC-ECD Detection Method for D-Serine

The table below summarizes a detailed methodology for separating and detecting D- and L-serine in biological samples using reversed-phase HPLC with an electrochemical detector (ECD) [1].

Aspect Specification / Protocol
Method Principle Derivatization of D- and L-serine with OPA and NAC to form diastereomeric isoindole derivatives, separable by conventional reversed-phase HPLC [1].
Sample Preparation Rat brain tissue is homogenized in 10% methanol, centrifuged, and the supernatant is filtered and diluted. For D-serine removal control, sample is treated with D-amino acid oxidase and catalase [1].
Derivatization Sample is mixed with 4 mM OPA-NAC solution (4:1 ratio) and reacted for 150 seconds at room temperature [1].
Chromatography System Conventional HPLC (e.g., Eicom EP-300) [1].
Column ODS (C18) column (e.g., Eicompak EX-3ODS, 4.6 mm i.d. × 100 mm, 3 µm particles) at 30°C [1].
Mobile Phase 0.1 M Phosphate buffer (pH 6.0) : Methanol (82:18) with EDTA-2Na (5 mg/L) [1].
Flow Rate 500 µL/min [1].
Detection Electrochemical Detector (ECD) with a glassy carbon working electrode at +600 mV vs. Ag/AgCl [1].
Validation Technique Confirmation of D-serine peak by its disappearance after enzymatic treatment with D-amino acid oxidase [1].

This experimental workflow can be visualized as follows:

start Start sample_prep Sample Preparation: Homogenize tissue in 10% methanol, centrifuge, filter, dilute start->sample_prep derivatization Derivatization: Mix with OPA-NAC reagent, react for 150 sec sample_prep->derivatization hplc_injection HPLC-ECD Analysis: Inject onto C18 column derivatization->hplc_injection separation Separation: Mobile phase: Phosphate buffer/Methanol (82:18) hplc_injection->separation detection Detection: ECD detection at +600 mV separation->detection validation Validation: Confirm peak with D-amino acid oxidase treatment detection->validation end End validation->end

Comparison of Broader Analytical Techniques

For your guide, you can contrast the HPLC method with other potential orthogonal techniques. The table below compares their general characteristics, though not all data is specific to D-serine [2].

Technique Key Principle Typical Applications / Advantages Key Limitations / Considerations
HPLC-ECD (as above) Separation of derivatized amino acids followed by electrochemical detection [1]. High specificity for target analytes after derivatization; suitable for complex biological matrices like brain tissue [1]. Requires sample derivatization; specificity of antibody/reagent coverage is critical [2] [1].
ELISA Uses polyclonal antibodies to detect specific proteins or impurities [2]. High throughput, high sensitivity, simpler, and economical for routine testing [2]. Cannot guarantee 100% immunoreactivity; risk of missing some impurities; long development time (~8 months) [2].
Mass Spectrometry (LC-MS) Measures mass-to-charge ratio (m/z) of ions for identification and quantification [2] [3]. Identifies specific HCPs; high sensitivity for low-abundance compounds; provides structural information [2]. Disproportionately expensive; complex data analysis; requires specialized equipment and expertise [2].

References

serine enantiomer separation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Techniques at a Glance

The table below compares the main separation methods used for serine enantiomers.

Method Core Principle Typical Application Scale Key Advantages Key Limitations
HPLC with Derivatization [1] Converts enantiomers into diastereomers using a chiral derivatizing agent (e.g., OPA-NAC), then separates them on a conventional reverse-phase column. Analytical Uses standard, affordable HPLC equipment; well-documented and reliable [1]. Requires extra derivatization step; derivative stability can be a concern [1].
2D-HPLC [2] Employs two sequential columns: first a reverse-phase column to separate amino acids, then a chiral column to separate the enantiomers. Analytical High specificity and accuracy; ideal for complex biological samples (e.g., serum, urine) [2]. Technically complex; requires specialized equipment.
Chiral Covalent Organic Framework (COF) Membrane [3] Uses a membrane with homochiral, ultra-microporous pores that selectively allow one enantiomer to diffuse through based on differences in interaction strength. Preparative Energy-efficient, continuous operation; potential for large-scale purification [3]. Emerging technology; stability and cost for industrial use may still be under evaluation [3].
Diastereomeric Crystallization [4] [5] Reacts the racemic mixture with a pure chiral acid or base to form a pair of diastereomeric salts, which are separated based on their different solubilities. Preparative / Industrial Operationally simple, low cost; no extreme conditions or expensive reagents required [5]. Requires a suitable, recoverable resolving agent; can be tedious with multiple recrystallizations needed [4].

Detailed Experimental Protocols

Here is a deeper dive into the methodologies for two of the techniques mentioned above.

HPLC with Pre-Column Derivatization

This method, detailed for analyzing rat brain homogenate, involves derivatizing serine with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomers separable on a standard C18 column [1].

  • Sample Preparation: Brain tissue is homogenized in a methanol solution, centrifuged, and the supernatant is filtered and diluted. For validation, a sample can be treated with D-amino acid oxidase (DAO) and catalase to selectively decompose D-serine, confirming its peak identity [1].
  • Derivatization: The sample is mixed with a 4 mM OPA-NAC solution (prepared in a carbonate buffer, pH 10) at a 4:1 ratio and allowed to react for 150 seconds at room temperature before injection [1].
  • HPLC-ECD Conditions:
    • Column: ODS (C18) column (e.g., 4.6 mm i.d. × 100 mm, 3 µm particles).
    • Mobile Phase: A mixture of 0.1 M phosphate buffer (pH 6.0) and methanol (82:18), including EDTA-2Na (5 mg/L).
    • Flow Rate: 500 µL/min.
    • Detection: Electrochemical detector (ECD) with an applied voltage of +600 mV vs. Ag/AgCl [1].

The following diagram illustrates this workflow.

SamplePrep Sample Preparation (Homogenize, centrifuge, filter) Derivatization Derivatization Mix with OPA/NAC reagent React for 150s SamplePrep->Derivatization HPLC HPLC Separation C18 column, specific mobile phase Derivatization->HPLC Detection Detection Electrochemical Detector (ECD) HPLC->Detection Result Peak Identification & Quantification (D-Serine vs L-Serine) Detection->Result Validation Validation Step (Optional) Treat sample with D-amino acid oxidase Validation->SamplePrep

Enantioseparation using a Homochiral COF Membrane

This modern membrane-based approach relies on the fabrication of a covalent organic framework (COF) with precisely defined chiral channels [3].

  • Membrane Fabrication: The homochiral COF membrane (e.g., L-TAH-COF or D-TAH-COF) is synthesized on a polyacrylonitrile (PAN) support via interfacial polymerization. One building block is a chiral ligand, such as L-tartaric acid dihydrazide (L-TAH), which is stably incorporated into the framework, creating uniform sub-nanometer pores (around 0.6 nm) [3].
  • Separation Setup and Mechanism: The membrane is placed in a diffusion cell between a chamber filled with a racemic amino acid solution and a chamber filled with pure water. The homochiral pore environment leads to stronger interactions (e.g., hydrogen bonding) between the pore walls and one enantiomer (typically the L-form). This stronger interaction retards the transport of that enantiomer, allowing the other (D-form) to permeate the membrane faster, leading to enantiomeric separation [3].

The mechanism of this retarded transport is illustrated below.

RacemicFeed Racemic Mixture (D- and L-Serine) COFMembrane Homochiral COF Membrane with Ultrathin (~0.6 nm) Pores RacemicFeed->COFMembrane Permeate Permeate Stream Enriched in D-Serine COFMembrane->Permeate Faster diffusion due to weaker interaction Retentate Retentate Stream Enriched in L-Serine COFMembrane->Retentate Slower diffusion due to stronger interaction

Choosing a Technique for Your Needs

Your choice of method will depend heavily on the goal of your work:

  • For routine analytical quantification of D- and L-serine in biological samples (e.g., brain tissue, serum, urine), the HPLC with derivatization [1] or the 2D-HPLC [2] methods are the most established and reliable.
  • For preparative or industrial-scale purification to obtain large quantities of a single enantiomer, diastereomeric crystallization [4] [5] is a proven, cost-effective workhorse.
  • For evaluating cutting-edge, sustainable technologies with potential for continuous operation, the chiral COF membrane [3] represents a very promising and energy-efficient alternative.

References

Signaling Pathway and Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

To understand how D-serine and L-serine function, it's helpful to visualize the NMDA receptor activation pathway, which is central to their cognitive roles.

architecture cluster_nmda NMDA Receptor Activation Pathway cluster_effect Biological Outcome Glutamate Glutamate Glutamate_Site Glutamate Binding Site Glutamate->Glutamate_Site  Binds to D_Serine D_Serine CoAgonist_Site Glycine/D-Serine Binding Site D_Serine->CoAgonist_Site  Binds to NMDA_Receptor NMDA Receptor NMDA_Receptor_Activation NMDA_Receptor_Activation NMDA_Receptor->NMDA_Receptor_Activation  Both sites bound CoAgonist_Site->NMDA_Receptor Glutamate_Site->NMDA_Receptor L_Serine L-Serine (Precursor) Serine_Racemase Serine Racemase (Conversion Enzyme) L_Serine->Serine_Racemase  Biosynthesis Serine_Racemase->D_Serine  Biosynthesis Receptor_Open Receptor Opens (Ca²⁺ Influx) NMDA_Receptor_Activation->Receptor_Open Synaptic_Plasticity Synaptic Plasticity & LTP Receptor_Open->Synaptic_Plasticity Learning_Memory Learning and Memory Synaptic_Plasticity->Learning_Memory

A common experimental approach to study these mechanisms involves inducing cognitive impairment in animal models and then testing the therapeutic potential of serine supplementation. The workflow below outlines a standard protocol from a recent study.

workflow cluster_main Experimental Workflow for Assessing Serine Effects cluster_stage1 1. Model Induction cluster_stage2 2. Intervention cluster_stage3 3. Post-Treatment Analysis Animal_Model Aged Rats or AlCl3-induced AD Model Cognitive_Impairment Measurable Cognitive Impairment Animal_Model->Cognitive_Impairment Confirmed via Treatment_Groups Group Assignment: - Vehicle Control - D-Serine Suppl. - L-Serine Suppl. Cognitive_Impairment->Treatment_Groups Leads to Intervention Chronic Supplementation (e.g., 4-12 weeks) Treatment_Groups->Intervention Behavioral_Tests Behavioral Assays (Morris Water Maze, NOR) Intervention->Behavioral_Tests Followed by Biochemical_Analysis Biochemical Analysis (HPLC for amino acids, Western Blot) Intervention->Biochemical_Analysis Histology Histological Examination (Brain tissue) Intervention->Histology

Key Experimental Data and Methodologies

Researchers use specific, well-established protocols to generate data on serine and cognition. The following table outlines core methodologies referenced in the studies.

Experimental Aspect Commonly Used Protocols & Methodologies

| Inducing Cognitive Impairment | Aging Models: Use of aged (e.g., 25-33 month old) rodents [1]. Alzheimer's Model: Chronic administration of Aluminum Chloride (AlCl₃) to rats [2]. | | Behavioral Cognitive Tests | Morris Water Maze: Tests spatial learning and memory [1] [2]. Novel Object Recognition (NOR): Assesses short-term recognition memory [3]. | | Biochemical Analysis | Amino Acid Quantification: High-Performance Liquid Chromatography (HPLC) to measure D-serine, L-serine, and glycine levels in serum, CSF, or brain tissue [4]. Western Blot: Analyzes protein expression (e.g., serine racemase, epigenetic markers) [3]. | | Electrophysiology | Hippocampal Slice Recording: Measures Long-Term Potentiation (LTP), a cellular correlate of memory [1]. | | Molecular Biology | Gene Expression Analysis: qRT-PCR to measure mRNA levels of genes related to synaptic function and inflammation (e.g., BDNF, Shank3) [3]. |

Research Status and Therapeutic Directions

The translational potential of D-serine and L-serine is at different stages:

  • D-Serine: Research is primarily investigational. While it shows promise for treating schizophrenia (addressing NMDA receptor hypofunction) and age-related memory impairment [5] [1], there are hurdles. These include potential nephrotoxicity at high doses and the fact that it is not an FDA-approved dietary supplement [5]. Its role as a predictive biomarker is emerging, with studies showing that a higher serum D-/Total serine ratio correlates with worse cognition in frail elderly subjects [4] [6].

  • L-Serine: Research is more advanced, focusing on neuroprotection. It is being investigated for Amyotrophic Lateral Sclerosis (ALS), with FDA-approved human clinical trials demonstrating safety [7] [8]. Studies in animal models of Alzheimer's disease show it can reduce oxidative stress and improve memory [2]. Its mechanisms are broad, including reducing neuroinflammation and modulating epigenetic markers to improve memory and reduce anxiety-like behaviors [3] [8]. L-serine is readily available as a dietary supplement and is generally regarded as safe (GRAS) [5] [7].

References

serine racemase knockout for D-serine validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data from SR-KO Models

The table below consolidates major experimental findings from studies using SR-KO mouse models, highlighting the physiological consequences of D-serine deficiency.

Study Focus Key Findings in SR-KO vs. Wild-Type Experimental Methods Rescue via D-Serine Supplementation

| Schizophrenia & Cognition [1] [2] | • Impaired activity-dependent spine growth • Bias towards spine shrinkage/destabilization • Reduced spine density • Cognitive deficits (memory, sensorimotor gating) | • Two-photon glutamate uncaging on hippocampal slices • Spine density analysis • Behavioral tests (prepulse inhibition, social interaction) | • Acute rescue of spine growth with exogenous D-serine application [2] | | Inflammatory Pain [3] | • Increased pain sensitivity (Phase 2 formalin test) • Increased c-Fos & p-ERK positive neurons in spinal cord dorsal horn | • Subcutaneous formalin injection & behavioral observation • Immunohistochemistry for pain markers in spinal cord | • Oral D-serine in drinking water normalized pain response [3] | | Retinal Development [4] | • Altered retinal D-serine levels during postnatal development | • Capillary electrophoresis to measure D-serine levels in retina | Information not specified in search results |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these key experiments, here is a summary of the core methodologies.

Structural Plasticity and Spine Analysis (Hippocampus)

This protocol is used to study synaptic changes and the effects on dendritic spines.

  • Tissue Preparation: Acute hippocampal slices (300µm thick) are prepared from young (P14-P21) SR-KO and WT mice [2].
  • Imaging & Uncaging: GFP-expressing CA1 pyramidal neurons are imaged using a two-photon microscope. A focused laser (720nm) uncages MNI-glutamate near individual spines to simulate synaptic activation [2].
  • Analysis: Spine volume is estimated from background-subtracted green fluorescence intensity. Structural plasticity is quantified by measuring spine size changes before and after uncaging stimulation [2].
Formalin Test for Inflammatory Pain

This is a standard behavioral test for assessing inflammatory pain response.

  • Procedure: Mice are lightly anesthetized and given a subcutaneous injection of dilute formalin (e.g., 20µl of 1% solution) into the plantar surface of a hind paw. The animal is then placed in an observation chamber [3].
  • Behavioral Scoring: The time the mouse spends licking or biting the injected paw is recorded. The response is typically biphasic: an acute phase (0-10 min post-injection) followed by a longer inflammatory phase (15-60 min) [3].
  • Histological Analysis: After the test, spinal cords are harvested. Immunohistochemical staining for markers like c-Fos and phosphorylated ERK (p-ERK) in the dorsal horn quantifies neuronal activation related to pain [3].

D-Serine and NMDA Receptor Signaling Pathway

The following diagram illustrates the core biochemical pathway disrupted in the SR-KO model, showing D-serine's critical role in NMDA receptor function.

G L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR  Synthesis D_Serine D-Serine SR->D_Serine NMDAR NMDA Receptor D_Serine->NMDAR Binds Glycine Site Calcium Ca²⁺ Influx NMDAR->Calcium  Channel Opens Glutamate Glutamate Glutamate->NMDAR Binds Glutamate Site Plasticity Synaptic Plasticity & Spine Stability Calcium->Plasticity SR_KO SR-Knockout (SR-KO) SR_KO->SR  Prevents

This pathway shows that SR-KO models work by directly eliminating the source of the NMDAR co-agonist D-serine, leading to impaired receptor function. Research indicates that the resulting D-serine deficiency biases synaptic plasticity towards spine shrinkage and destabilization, providing a mechanistic link to the cognitive and behavioral deficits observed [2].

Key Research Implications

  • Model Utility: SR-KO models provide a highly specific genetic tool to dissect the functions of D-serine, distinct from pharmacological approaches that can have off-target effects [1] [2].
  • Therapeutic Insight: Findings from these models underscore serine racemase as a potential therapeutic target. Inhibiting SR could be a strategy for conditions involving NMDAR over-activation, while supplementing D-serine could address conditions linked to NMDAR hypofunction [1] [5].

References

mass spectrometry confirmation D-serine peptides

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for D-Serine Analysis

The methodologies below are synthesized from recent studies that successfully identified and confirmed D-serine peptides using mass spectrometry.

  • Protocol 1: Multi-Hierarchical Metabolomics and Proteomics [1]

    • Sample Origin: Mouse models of renal Ischemia-Reperfusion Injury (IRI).
    • Sample Preparation: Plasma and urine samples were collected. Amino acids were extracted.
    • Enantiomer Separation: D- and L-serine were segregated using two-dimensional high-performance liquid chromatography (2D-HPLC).
    • MS Analysis: The separated enantiomers were analyzed by mass spectrometry to quantify their ratios.
    • Membrane Proteomics: Renal proximal tubules were analyzed via membrane proteomics to identify potential D-serine transporters.
    • Cell-Free Transport Validation: Identified candidate transporters were validated using cell-free synthetic biochemistry and ex vivo transport analyses.
  • Protocol 2: Large-Scale Peptidomics with Machine Learning [2]

    • Sample Origin: Seven metabolically active tissues (e.g., liver, brain, pancreas) from multiple mouse strains.
    • Sample Stabilization: Tissues were heat-stabilized immediately to minimize post-mortem degradation of the native peptidome.
    • Peptide Enrichment: Peptides were separated from proteins using a molecular weight cut-off spin-filter.
    • Chromatography and MS: Peptide mixtures were analyzed by online nanoflow liquid chromatography tandem mass spectrometry (nLC-MS/MS) using high-resolution higher-energy collisional dissociation fragmentation.
    • Data Analysis: Raw data was processed with multiple search engines. A machine learning model was trained to distinguish bioactive peptides from inactive degradation products based on patterns in the MS data.

Experimental Data and Key Findings

The following table summarizes quantitative findings from a key study on renal D-serine transport, providing a model for the type of data used in confirmation workflows [1].

Parameter Time Point Post-IRI L-Serine Level D-Serine Level D-/L-Serine Ratio
Plasma 4-8 hours Sharp decrease Not specified Increased
Plasma 20-40 hours Not specified Continuous acceleration Increased
Urine 4-8 hours Not specified Not specified Drastically decreased

Workflow Diagram for D-Serine Confirmation

The diagram below illustrates the logical pathway for confirming D-serine peptides, integrating protocols from the cited research.

DSerineWorkflow start Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation (Stabilization, Peptide Enrichment) start->prep sepa Enantiomer Separation (2D-HPLC) prep->sepa ms LC-MS/MS Analysis sepa->ms data Data Processing & ML (Peptide Identification) ms->data valid Functional Validation (Transport Assays) data->valid result Confirmation of D-Serine Peptides valid->result

Key Considerations for Analysis

When designing your experiments, please consider these factors highlighted in the research:

  • Sample Handling is Critical: The use of heat-stabilization is emphasized to preserve the in-vivo peptidome and prevent post-mortem degradation, which is a major source of non-biological peptides [2].
  • Distinct Transport Systems: Research indicates that D-serine transport mechanisms can be unique and separate from those of its L-enantiomer or other D-amino acids. This specificity should be considered when interpreting MS data and designing validation experiments [1].
  • The "Needle-in-a-Haystack" Problem: In peptidomics, bioactive peptides are vastly outnumbered by inactive degradation fragments. Advanced data analysis techniques, such as machine learning, are increasingly used to prioritize the most promising candidate peptides for further testing [2].

References

×

Physical Description

Solid

XLogP3

-4.7

LogP

-5.0

Sequence

GS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7361-43-5
82660-87-5
2789-31-3
687-38-7

Dates

Last modified: 08-15-2023

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